BTdCPU
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(1,2,3-benzothiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4OS/c14-9-3-1-7(5-10(9)15)16-13(20)17-8-2-4-11-12(6-8)21-19-18-11/h1-6H,(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSUAWULNXMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BTdCPU
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTdCPU (1-(benzo[d][1][2][3]thiadiazol-6-yl)-3-(3,5-dichlorophenyl)urea) is a small molecule compound identified as a potent anti-cancer agent. Contrary to initial assumptions, this compound does not function as an androgen receptor modulator. Instead, its mechanism of action is centered on the activation of the Integrated Stress Response (ISR), a key cellular pathway involved in adaptation to various stresses. This guide provides a detailed technical overview of this compound's molecular mechanism, target engagement, downstream signaling pathways, and the experimental protocols used to elucidate its function.
Core Mechanism: Activation of Heme-Regulated Inhibitor (HRI)
The primary molecular target of this compound is the Heme-Regulated Inhibitor (HRI), also known as eIF2α kinase HRI.[1][2] HRI is one of four kinases responsible for phosphorylating the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event is a central control point of the ISR.
Target Engagement: Direct Interaction with HRI
Biochemical evidence confirms a direct interaction between this compound and HRI. The Drug Affinity Responsive Target Stability (DARTS) assay has been instrumental in demonstrating this interaction. In this assay, this compound protects recombinant HRI from proteolytic digestion by subtilisin in a dose-dependent manner.[1] This protective effect is specific, as this compound does not shield other unrelated proteins, such as eIF4E, from proteolysis.[1]
While the DARTS assay provides strong evidence for direct binding, some recent studies have suggested that this compound may activate HRI indirectly in certain in vitro contexts, indicating that the precise nature of the interaction may be complex and potentially influenced by other cellular factors or post-translational modifications.[3]
Specificity of Action
The anti-cancer effects of this compound are mediated specifically through HRI. Genetic knockdown experiments using siRNA to silence each of the four eIF2α kinases (HRI, PERK, PKR, and GCN2) have shown that only the silencing of HRI abrogates this compound-induced eIF2α phosphorylation and downstream signaling.[1][4] Knocking down the other three kinases has no effect on this compound's activity.[1][4] Furthermore, this compound activates HRI in cell-free lysates, ruling out the possibility that its effect is secondary to inducing a general cellular stress like oxidative stress.[1]
Downstream Signaling Pathway
Activation of HRI by this compound initiates a well-defined signaling cascade that culminates in the induction of apoptosis in cancer cells.
-
eIF2α Phosphorylation: Upon binding this compound, HRI becomes activated and phosphorylates eIF2α at the Serine 51 residue.[1][3]
-
Inhibition of Ternary Complex Formation: Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor. This prevents the recycling of eIF2-GDP to its active eIF2-GTP form, leading to a global reduction in the formation of the eIF2-GTP-Met-tRNAi ternary complex.[4]
-
Translational Reprogramming: The reduction in the ternary complex leads to a general decrease in protein synthesis. However, it paradoxically promotes the translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. A key example is the Activating Transcription Factor 4 (ATF4).[3][4]
-
Induction of Pro-Apoptotic Factors: Increased levels of ATF4 lead to the transcriptional upregulation of downstream target genes, most notably the pro-apoptotic protein CHOP (CCAAT/enhancer-binding protein homologous protein).[2][3]
-
Apoptosis: The upregulation of CHOP and other pro-apoptotic factors triggers the apoptotic cascade, leading to programmed cell death in cancer cells.[2][3]
A potential link to mitochondrial stress has also been proposed, where this compound-induced mitochondrial depolarization may activate the OMA1-DELE1-HRI signaling pathway, further amplifying the ISR.[5]
Quantitative Data
The following table summarizes the quantitative data regarding the anti-proliferative activity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| KLN | Squamous Cell Carcinoma | ~2.5 | [1] |
| HTB-26 (MDA-MB-231) | Breast Cancer | ~5.0 | [1] |
| HTB-128 | Breast Cancer | ~7.5 | [1] |
| CRL-2351 | Breast Cancer | ~10.0 | [1] |
| PC-3 | Prostate Cancer | ~10.0 | [1] |
| CRL-2813 | Melanoma | ~12.5 | [1] |
| MM1.S | Multiple Myeloma | ~10.0 | [3][4] |
| MM1.R (Dex-resistant) | Multiple Myeloma | ~10.0 | [3][4] |
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway initiated by this compound.
Experimental Workflow for Target Validation
Caption: Workflow for validating HRI as the target of this compound.
Experimental Protocols
Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol is adapted from methodologies used to confirm the interaction between this compound and HRI.[1][6][7]
-
Protein Preparation: Use purified recombinant HRI protein. A typical concentration is 12 µg per reaction.
-
Compound Incubation: Incubate the recombinant HRI with varying concentrations of this compound (e.g., 5 µM, 50 µM, 500 µM) or a vehicle control (DMSO) for 2 hours at 4°C with gentle agitation.
-
Protease Digestion: Add a protease, such as subtilisin, to each reaction tube. The optimal protease concentration and digestion time should be determined empirically to achieve partial digestion in the vehicle control.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling the samples for 5-10 minutes.
-
Analysis: Separate the protein fragments by SDS-PAGE and visualize the bands corresponding to full-length HRI using Coomassie blue staining or Western blotting with an anti-HRI antibody.
-
Interpretation: Increased abundance of the full-length HRI band in the this compound-treated samples compared to the vehicle control indicates that this compound binding protects HRI from proteolysis.
Western Blot for eIF2α Phosphorylation
This protocol details the detection of eIF2α phosphorylation in cells treated with this compound.[1][2]
-
Cell Culture and Treatment: Plate cancer cells (e.g., MM1.S, MM1.R, or MCF-7) and allow them to adhere overnight. Treat the cells with this compound (typically 10 µM) or DMSO for the desired time points (e.g., 0, 4, 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (p-eIF2α, Ser51) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total eIF2α and a loading control (e.g., β-actin or GAPDH) to normalize the p-eIF2α signal.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound.[1][2]
-
Animal Model: Use immunocompromised mice, such as female nude mice.
-
Tumor Implantation: Implant human cancer cells (e.g., MCF-7) subcutaneously into the flank of the mice. For hormone-dependent tumors like MCF-7, a slow-release estradiol pellet may be implanted.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~150 mm³). Randomize the mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound intraperitoneally (i.p.) at a dose of 175 mg/kg/day, typically formulated in DMSO.
-
Control Group: Administer an equivalent volume of the vehicle (DMSO).
-
-
Monitoring: Monitor the mice daily for signs of toxicity. Measure tumor dimensions with calipers weekly and calculate tumor volume. Weigh the mice twice weekly.
-
Study Duration: Continue the treatment and monitoring for a predefined period, such as 21 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting, to confirm the mechanism of action in vivo (e.g., increased p-eIF2α).[1]
Conclusion
This compound is a specific activator of the eIF2α kinase HRI. Its mechanism of action involves the direct engagement of HRI, leading to the phosphorylation of eIF2α and the subsequent activation of the ATF4/CHOP-mediated apoptotic pathway. This targeted activation of the Integrated Stress Response provides a potent anti-cancer effect, particularly in hematological malignancies and breast cancer, and represents a promising therapeutic strategy for further development.
References
- 1. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into allosteric inhibition of HRI kinase by heme binding via HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Activation of Integrated Stress Response Kinases Inhibits Pathologic Mitochondrial Fragmentation [elifesciences.org]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 7. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
BTdCPU: A Specific HRI Kinase Activator for Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of BTdCPU, a potent and specific small-molecule activator of the heme-regulated inhibitor (HRI) kinase. HRI, an eIF2α kinase, is a key component of the Integrated Stress Response (ISR), a central signaling network for maintaining cellular homeostasis. Pharmacologic activation of HRI by this compound presents a novel therapeutic strategy, particularly in oncology, by leveraging the ISR to induce apoptosis in cancer cells.
Introduction to the HRI-eIF2α Signaling Axis
The Integrated Stress Response (ISR) is a conserved signaling pathway activated by various cellular stresses, including viral infection, nutrient deprivation, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[1][2] The central event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[3][4] This phosphorylation is carried out by one of four distinct kinases: PERK, GCN2, PKR, and HRI, each responding to different stress signals.[1][5][6]
Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis.[4][7] This conserves resources and reduces the load of newly synthesized proteins. Paradoxically, this state of general translational repression allows for the selective translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3][8] ATF4, in turn, drives the expression of a suite of stress-responsive genes, including the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[9][10]
HRI was initially identified as a sensor for heme levels in erythroid precursors, coordinating globin synthesis with heme availability.[7] However, HRI is ubiquitously expressed and is now known to be activated by broader cytosolic stresses like oxidative stress, heat shock, and proteasome inhibition.[3][5][6] this compound has been identified as a specific pharmacological activator of HRI, providing a tool to dissect HRI's function and a potential therapeutic agent.[4][10]
Mechanism of Action of this compound
This compound, a member of the N,N'-diarylurea class of compounds, directly interacts with and activates HRI.[4] Unlike other cellular stressors that activate HRI indirectly, this compound can activate HRI in cell-free lysates, indicating a direct mechanism of action.[4] Studies have confirmed that this compound does not induce oxidative stress.[4] Its specificity for HRI has been demonstrated through siRNA knockdown experiments; silencing HRI, but not the other three eIF2α kinases (PERK, PKR, GCN2), significantly reduces this compound-induced eIF2α phosphorylation.[4]
The activation of HRI by this compound initiates the canonical ISR pathway, leading to apoptosis in susceptible cells, including dexamethasone-resistant multiple myeloma and various other cancer cell lines.[9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from key preclinical studies.
Table 1: In Vitro Activity of this compound on Cancer Cells
| Cell Line(s) | This compound Concentration | Treatment Duration | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| MM1.S, MM1.R (Multiple Myeloma) | 10 µM | 4-8 hours | Induced phosphorylation of eIF2α and upregulated CHOP protein. | [9] |
| Dex-sensitive & Dex-resistant MM cell lines | 0-20 µM | 48 hours | Induced cell death in a dose-dependent manner. | [9] |
| MM Patient Cells | 10 µM | 4-8 hours | Induced early expression of CHOP, with no effect on healthy bone marrow cells. | [10] |
| MM1.S, MM1.R co-cultured with stromal cells | 10 µM | 24 hours | Overcame stromal-mediated resistance, inducing apoptosis. | [9] |
| MM1.R | 0-20 µM (with 10 nM rapamycin) | 48 hours | Showed additive apoptotic effects when combined with an mTOR inhibitor. |[9] |
Table 2: In Vivo Efficacy and Safety of this compound
| Animal Model | Dosing Regimen | Study Duration | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| Female nude mice (MCF-7 breast cancer xenograft) | 175 mg/kg/day, i.p. | 21 days | Caused complete tumor stasis. | [4] |
| Female nude mice (MCF-7 breast cancer xenograft) | 175 mg/kg/day, i.p. | 21 days | Significantly elevated p-eIF2α in excised tumors. | [4] |
| Female nude mice | 100-350 mg/kg/day | 7 days | No discernible adverse effects on weight gain or outward signs of toxicity. | [4] |
| Female nude mice (tumor-bearing) | 175 mg/kg/day, i.p. | 21 days | No macroscopic or microscopic organ toxicity; no negative effects on blood parameters. | [4] |
| Mice (single dose pharmacokinetics) | 175 mg/kg, i.p. | 24 hours | Plasma concentrations: 1.4 µM (1h), 0.4 µM (4h), 0.3 µM (24h). |[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following are summarized protocols from cited literature for studying this compound.
4.1 Cell Culture and Reagents
-
Cell Lines: Multiple myeloma (MM1.S, MM1.R, RPMI8266, U266) and breast cancer (MCF-7) cell lines can be obtained from ATCC.[9]
-
Reagents: this compound can be purchased from suppliers like EMD Millipore or MedchemExpress.[9][10] Dexamethasone and other standard cell culture reagents are widely available.
4.2 Western Blotting for ISR Markers
-
Cell Lysis: Treat cells with this compound (e.g., 10 µM for 4-8 hours).[9] Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, CHOP, and a loading control (e.g., Tubulin or β-actin).[4][9] Use appropriate HRP-conjugated secondary antibodies and detect with an ECL substrate.
4.3 Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0-20 µM) for 48 hours.[9]
-
MTS Reagent: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read absorbance at 490 nm. Relative survival is calculated against vehicle-treated control cells.[9]
4.4 In Vivo Xenograft Study
-
Animal Model: Use female nude mice. For MCF-7 cells, implant a slow-release estradiol pellet subcutaneously.[4]
-
Tumor Implantation: Inject cancer cells (e.g., 5x10⁶ MCF-7 cells) into the mammary fat pad.[4]
-
Treatment: Once tumors reach ~150 mm³, randomize mice into treatment and vehicle groups. Administer this compound (e.g., 175 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection daily for the study duration (e.g., 21 days).[4]
-
Monitoring: Measure tumor dimensions with calipers and body weight twice weekly.[4]
-
Endpoint Analysis: At the end of the study, collect tumors for Western blot analysis and major organs for histopathology.[4]
Specificity of this compound for HRI
A critical aspect of this compound as a tool and potential therapeutic is its specificity for HRI over the other eIF2α kinases. This has been rigorously demonstrated through genetic knockdown experiments.
Knocking down the expression of HRI significantly blunts the ability of this compound to induce eIF2α phosphorylation and upregulate CHOP.[4] Conversely, knocking down PERK, PKR, or GCN2 has no effect on this compound's activity.[4][11] This provides strong genetic evidence that the anti-cancer effects of this compound are mediated specifically through the activation of HRI.[4]
Conclusion and Future Directions
This compound is a specific and potent activator of the HRI eIF2α kinase. It serves as an invaluable chemical probe for studying the Integrated Stress Response and holds promise as a therapeutic agent. Preclinical data demonstrates its ability to induce apoptosis in cancer cells, including treatment-resistant models, and inhibit tumor growth in vivo without significant toxicity.[4][9][11]
Future research should focus on elucidating the precise binding site and mechanism of HRI activation by this compound, exploring its efficacy in a broader range of cancer models, and investigating potential resistance mechanisms. Combination therapies, such as pairing this compound with mTOR inhibitors, also represent a promising avenue for enhancing anti-cancer activity.[9] The development of this compound and similar HRI activators marks a significant step toward therapeutically targeting the ISR for cancer and other diseases.
References
- 1. The HRI branch of the integrated stress response selectively triggers mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HRI protein kinase in cytoplasmic heme sensing and mitochondrial stress response: Relevance to hematological and mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eIF2α kinase HRI in innate immunity, proteostasis, and mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Phosphorylation of eIF2α in Response to 26S Proteasome Inhibition is Mediated by the Heme-regulated Inhibitor (HRI) Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of protein synthesis by the heme-regulated eIF2α kinase: relevance to anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BTdCPU on Multiple Myeloma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular impact of 1-(benzo[d][1][2][3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) on multiple myeloma (MM) cells. The content herein summarizes key findings on its mechanism of action, efficacy in inducing apoptosis, and its potential as a therapeutic agent, particularly in overcoming dexamethasone resistance.
Core Mechanism of Action
This compound functions as a potent activator of the heme-regulated inhibitor (HRI) eIF2α kinase.[2] Activation of HRI by this compound leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).[1][4] This phosphorylation event is a critical control point in protein synthesis, and its induction by this compound triggers a cascade of downstream effects culminating in apoptosis of multiple myeloma cells.[1][3] A key downstream target of eIF2α phosphorylation is the upregulation of the pro-apoptotic protein CHOP (CCAAT/enhancer-binding protein homologous protein).[1][2]
Efficacy in Multiple Myeloma Cell Lines
This compound has demonstrated significant cytotoxic effects in both dexamethasone-sensitive and dexamethasone-resistant multiple myeloma cell lines.[1][4] This suggests a mechanism of action that is independent of the pathways conferring dexamethasone resistance, a major clinical challenge in the treatment of multiple myeloma.[3]
Induction of Apoptosis
Treatment with this compound induces cell death in a time-dependent manner. Studies have shown that this compound promotes apoptosis in various MM cell lines, including MM1.S (dexamethasone-sensitive) and MM1.R, RPMI8266, and U266 (dexamethasone-resistant).[1][4]
Effect on Primary Patient Samples
Crucially, this compound has shown significant cytotoxicity against CD138+ purified plasma cells from relapsed/refractory multiple myeloma patients who were resistant to dexamethasone.[1] This highlights its potential clinical relevance in heavily pre-treated patient populations.
Selectivity and Safety Profile
Encouragingly, this compound exhibits minimal toxicity towards healthy donor bone marrow cells.[1] Furthermore, co-culture with bone marrow stromal cells, which typically confers a protective effect and contributes to drug resistance, did not shield multiple myeloma cells from the cytotoxic effects of this compound.[1][3] In vivo studies using a mouse xenograft model of human breast carcinoma showed that this compound could inhibit tumor growth without causing significant organ toxicity or adverse effects on blood parameters.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on multiple myeloma cells as reported in the literature.
Table 1: Effect of this compound on Protein Expression and Phosphorylation
| Cell Line(s) | Treatment | Target Protein | Effect | Reference |
| MM1.S, MM1.R | 10 µM this compound (4-8 hours) | Phospho-eIF2α | Increased phosphorylation | [1] |
| MM1.S, MM1.R | 10 µM this compound (4-8 hours) | CHOP (protein) | Upregulated expression | [1] |
| MM1.S, MM1.R | 10 µM this compound (4 hours) | CHOP (mRNA) | Upregulated expression | [1] |
| Primary MM Patient Cells | 10 µM this compound | CHOP | Induced early expression | [1] |
| Healthy Bone Marrow MNC | 10 µM this compound | CHOP | No significant induction | [1] |
Table 2: Cytotoxicity of this compound in Multiple Myeloma Cells
| Cell Line(s) / Sample Type | Treatment | Effect | Reference |
| MM1.S, H929 (Dex-sensitive) | This compound | Induced cell death | [1][4] |
| MM1.R, RPMI8266, U266 (Dex-resistant) | This compound | Induced cell death | [1][4] |
| Primary MM Patient Cells (Dex-resistant) | 10 µM this compound (24 hours) | Significant cytotoxicity | [1] |
| Healthy Donor Bone Marrow Cells | This compound | Minimal toxicity | [1] |
| MM1.S, MM1.R (co-cultured with stroma) | This compound (24 hours) | Apoptosis induction (not protected) | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Multiple Myeloma
The diagram below illustrates the signaling cascade initiated by this compound in multiple myeloma cells.
Caption: this compound activates HRI, leading to eIF2α phosphorylation and apoptosis.
Combination Therapy Potential
Research has shown that combining this compound with an mTOR inhibitor, such as rapamycin, results in additive apoptotic effects in dexamethasone-resistant multiple myeloma cells.[1][3] This suggests a synergistic approach by targeting two distinct pathways involved in cell survival and protein translation.
References
- 1. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
BTdCPU: A Novel Activator of the HRI-eIF2α Signaling Pathway in Breast Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1-Benzo[d][1][2][3]thiadiazol-6-yl)-3-(3,5-dichlorophenyl)urea (BTdCPU), a small molecule activator of the Heme-Regulated Inhibitor (HRI) kinase, and its application in breast cancer research. This compound has demonstrated potent anti-proliferative effects in various breast cancer cell lines and significant tumor growth inhibition in preclinical xenograft models. Its mechanism of action involves the activation of HRI, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α). This event attenuates global protein synthesis while selectively upregulating the translation of key stress-response genes, such as Activating Transcription Factor 4 (ATF4), ultimately inducing downstream pro-apoptotic factors like C/EBP Homologous Protein (CHOP). This guide details the quantitative data on this compound's efficacy, provides in-depth experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Introduction
The dysregulation of protein synthesis is a hallmark of cancer, enabling uncontrolled cell growth and proliferation. Eukaryotic translation initiation factor 2 (eIF2) plays a critical role in this process by forming the ternary complex (eIF2-GTP-Met-tRNAi), which is essential for the initiation of translation. The phosphorylation of the α-subunit of eIF2 at Serine 51 is a key regulatory mechanism that reduces the availability of the ternary complex, thereby inhibiting global protein synthesis.[4]
This compound has been identified as a potent N,N'-diarylurea compound that activates the HRI kinase, one of the four known eIF2α kinases.[4] This activation leads to a sustained phosphorylation of eIF2α, resulting in anti-cancer effects. Notably, the anti-proliferative activity of this compound correlates with the expression levels of HRI in cancer cells, suggesting a targeted mechanism of action.[4] This guide will explore the technical details of this compound's function and its potential as a therapeutic agent in breast cancer.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Description | HRI Expression Level | IC50 (µM) |
| MCF-7 | Estrogen Receptor-Positive | High | ~2.5 |
| CRL-2351 | Human Breast Carcinoma | Moderate-High | ~5.0 |
| HTB-26 (MDA-MB-231) | Triple-Negative Breast Cancer | Low | >20 |
| HTB-128 | Human Breast | Low | >20 |
Data extracted from Chen et al. (2011). The IC50 values are approximated from graphical data.[4]
Table 2: In Vivo Efficacy of this compound in a Human Breast Cancer Xenograft Model
| Parameter | Value/Description |
| Animal Model | Female nude mice |
| Xenograft | MCF-7 human breast cancer cells |
| Treatment | 175 mg/kg/day this compound in 15 µl DMSO |
| Administration | Intraperitoneal (i.p.) injection |
| Treatment Duration | 3 weeks |
| Outcome | Complete tumor stasis starting one week after the first injection.[4] |
| Toxicity | No discernible adverse effects on weight gain or outward signs of toxicity. No macro- or micro-toxicity observed upon necropsy. No negative effects on blood parameters.[4] |
Signaling Pathway
This compound exerts its anti-cancer effects by activating a specific signaling cascade that leads to the induction of apoptosis. The central pathway involves the activation of HRI, phosphorylation of eIF2α, and subsequent translation of ATF4.
References
- 1. Activating transcription factor 4: a regulator of stress response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activating transcription factor 4: a regulator of stress response in human cancers [frontiersin.org]
- 3. Heme-regulated eIF2α kinase activated Atf4 signaling pathway in oxidative stress and erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the pharmacokinetics of BTdCPU in vivo
An In-depth Technical Guide to the In Vivo Pharmacokinetics of BTdCPU
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, a potent activator of the heme-regulated inhibitor (HRI) kinase.[1][2] The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualization of associated biological pathways.
Pharmacokinetics of this compound
This compound has been evaluated in murine models to determine its plasma concentration over time. These studies are crucial for establishing dosing regimens for in vivo efficacy and toxicity assessments.
Data Presentation: Plasma Concentration
A limited pharmacokinetic study in mice established the plasma concentration of this compound at several time points following a single intraperitoneal injection.[3] The data suggests that a steady-state plasma concentration of approximately 0.4-2 μM is achievable.[3]
| Parameter | Value | Unit | Citation |
| Dose | 175 | mg/kg | [1][3] |
| Route of Administration | Intraperitoneal (IP) | - | [1][3] |
| Vehicle | 15 µL DMSO | - | [3] |
| Plasma Concentration (1 hr) | 1.4 | µM | [3] |
| Plasma Concentration (4 hr) | 0.4 | µM | [3] |
| Plasma Concentration (24 hr) | 0.3 | µM | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the protocols used in the in vivo assessment of this compound.
In Vivo Pharmacokinetic Analysis
This protocol details the procedure for determining the plasma concentration of this compound in a mouse model.[3]
-
Animal Model : Mice were used for the study.
-
Drug Administration : A single dose of this compound at 175 mg/kg was administered via intraperitoneal (IP) injection. The compound was dissolved in 15 µL of DMSO.[3]
-
Sample Collection : Blood samples were collected from sacrificed mice at 1, 4, and 24 hours post-injection.[3]
-
Sample Preparation : To obtain plasma, fresh blood was collected in tubes containing 1000 unit/ml of heparin and subsequently centrifuged.[3]
-
Analytical Method : The concentration of this compound in the mouse plasma was quantified using a validated high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) method.[3]
In Vivo Efficacy and Toxicity Testing
These studies were conducted to assess the anti-tumor effects and safety profile of this compound in vivo.
-
Efficacy in Xenograft Model :
-
Animal Model : Female nude mice were implanted with MCF-7 human breast cancer cells.[1][3]
-
Treatment Regimen : Mice were treated daily with 175 mg/kg of this compound in 15 µL DMSO for 21 days. A control group received the DMSO vehicle alone.[1][3]
-
Monitoring : Animals were observed daily, and tumor dimensions were measured on a weekly basis.[3]
-
Results : Administration of this compound resulted in complete tumor stasis starting one week after the initial injection, which was maintained for the 3-week study duration.[1][3]
-
-
Toxicity Assessment :
-
Animal Model : Groups of five female nude mice were used for dose-ranging safety studies.[3]
-
Treatment Regimen : Mice were treated daily for seven consecutive days with this compound at doses of 100, 200, or 350 mg/kg, or with the DMSO vehicle.[3]
-
Monitoring : The mice were observed daily for any signs of toxicity and were weighed every other day for a total of 15 days, after which a necropsy was performed.[3]
-
Results : No discernible adverse effects on weight gain or outward signs of toxicity were observed, even at the highest dose.[3] Further analysis showed no negative impact on blood parameters or any macro- or microscopic appearance of organs.[3]
-
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is centered on the activation of the Integrated Stress Response (ISR) through a specific signaling cascade.
This compound functions as a potent activator of HRI (heme-regulated inhibitor) kinase.[1][2] The activation mechanism involves the disruption of the mitochondrial membrane potential, which in turn activates the stress-activated mitochondrial protease OMA1.[4] This activation initiates a signaling cascade through the OMA1-DELE1-HRI axis.[4]
Activated HRI then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).[2][3][5] This phosphorylation event is a key regulatory step in protein synthesis, leading to the translational upregulation of Activating Transcription Factor 4 (ATF4) and the pro-apoptotic protein CHOP.[1][2][3][5] The induction of CHOP is linked to the apoptotic cell death observed in cancer cells treated with this compound.[1][2] Studies have confirmed that this effect is specific to HRI, as silencing other eIF2α kinases did not impact the activity of this compound.[3]
Caption: this compound-induced HRI signaling pathway leading to apoptosis.
Experimental Workflow Visualization
The workflow for conducting in vivo pharmacokinetic studies is a multi-step process that requires careful planning and execution.
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
BTdCPU: A Deep Dive into its Specificity for HRI Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-(benzo[d][1][2][3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU), a potent and specific activator of the heme-regulated inhibitor (HRI) kinase, one of the four eIF2α kinases involved in the Integrated Stress Response (ISR). We will explore the experimental evidence supporting its specificity for HRI over other eIF2α kinases—PKR, PERK, and GCN2—and provide detailed methodologies for the key experiments cited.
Introduction to the Integrated Stress Response and eIF2α Kinases
The Integrated Stress Response (ISR) is a central signaling network that allows cells to adapt to various stress conditions. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2) at serine 51. This phosphorylation is catalyzed by four distinct kinases, each responding to different types of stress:
-
HRI (Heme-Regulated Inhibitor): Activated by heme deficiency, oxidative stress, and mitochondrial dysfunction.[4]
-
PKR (Protein Kinase R): Activated by double-stranded RNA, typically during viral infections.[4][5]
-
PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by endoplasmic reticulum (ER) stress.[4][6]
-
GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation.[4][5][6]
Phosphorylation of eIF2α leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress. Given the central role of the ISR in various diseases, including cancer and neurodegenerative disorders, specific modulators of the eIF2α kinases are of significant therapeutic interest. This compound has emerged as a valuable chemical tool for studying the HRI branch of the ISR.
This compound's Specificity for HRI
This compound is a small molecule activator of HRI.[1][7] Its specificity has been demonstrated through a series of key experiments that differentiate its activity from the other three eIF2α kinases.
Quantitative Data on this compound Activity
While this compound is an activator and not an inhibitor, its potency can be quantified. The following table summarizes the effective concentration for its activity in a reporter assay.
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | ATF4-FLuc ISR Reporter | HEK293T | ~1 µM | [8] |
Evidence for HRI-Specific Activation
The primary evidence for this compound's specificity comes from genetic knockdown experiments. Studies have shown that the effect of this compound on eIF2α phosphorylation is dependent on the presence of HRI.
-
siRNA Knockdown Studies: In human and mouse melanoma cells, knockdown of HRI expression significantly reduced this compound-induced eIF2α phosphorylation.[3] Conversely, knocking down PERK, PKR, or GCN2, either individually or in combination, had no effect on the activity of this compound.[3][9] This strongly indicates that HRI is the primary mediator of this compound's effects.[3][9]
-
Cell-Free Lysate Assays: this compound has been shown to activate HRI and induce eIF2α phosphorylation in cell-free lysates.[3] This suggests a direct interaction with HRI or a component within the lysate that is upstream of HRI activation, and not a result of general cellular stress that might indirectly activate other eIF2α kinases.[3] However, a more recent study did not observe a direct in vitro effect of this compound on purified HRI, suggesting the activation mechanism might be indirect, possibly involving an upstream factor present in cell lysates but not in the purified system.[10]
-
Mechanism of Action: Recent findings suggest that this compound induces mitochondrial depolarization, which in turn activates the OMA1-DELE1-HRI signaling axis, leading to ISR activation.[8][11] This provides a more detailed, albeit still HRI-specific, mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments that have established the specificity of this compound for HRI.
siRNA-Mediated Knockdown of eIF2α Kinases
This protocol describes the methodology used to assess the dependence of this compound's activity on specific eIF2α kinases.
Objective: To determine which eIF2α kinase is responsible for the this compound-induced phosphorylation of eIF2α.
Materials:
-
Human or mouse cancer cell lines (e.g., CRL-2813 human melanoma cells)[3]
-
siRNA SMARTpools targeting human or mouse PKR, PERK, GCN2, and HRI (Dharmacon)[3]
-
Lipofectamine RNAiMAX (Invitrogen)[3]
-
96-well plates
-
This compound
-
Reagents for Western blotting or quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well.[3]
-
siRNA Transfection: On the same day, transfect the cells with 25 nM of the respective siRNA SMARTpool using 0.2 µl/well of Lipofectamine RNAiMAX according to the manufacturer's instructions.[3] Incubate for 24 hours.[3]
-
Compound Treatment: Treat the transfected cells with this compound (e.g., 10 µM) or vehicle control (DMSO).[2]
-
Harvesting: Harvest the cells at various time points (e.g., 4, 8, 16 hours) for analysis.[2][3]
-
Analysis:
-
Western Blotting: Prepare cell lysates and perform Western blotting to detect the levels of phosphorylated eIF2α (p-eIF2α) and total eIF2α.[2] Use antibodies specific for p-eIF2α (Ser51) and total eIF2α. Tubulin or β-actin can be used as a loading control.[2]
-
qRT-PCR: To assess the downstream effects, extract total RNA and perform qRT-PCR to measure the mRNA levels of CHOP, a known downstream target of eIF2α phosphorylation.[2][3] Normalize the results to a housekeeping gene like GAPDH or 18S rRNA.[3]
-
Expected Outcome: A significant reduction in this compound-induced p-eIF2α levels and CHOP expression will be observed only in cells where HRI has been knocked down.
Cell-Free HRI Activation Assay
This protocol outlines the procedure to determine if this compound can directly activate HRI in a cell-free system.
Objective: To investigate whether this compound's activation of HRI is independent of intact cellular stress signaling pathways.
Materials:
-
CRL-2813 human melanoma cancer cell lysates or rabbit reticulocyte lysates[3]
-
This compound
-
ATP
-
Reagents for Western blotting
Procedure:
-
Lysate Preparation: Prepare cell lysates from CRL-2813 cells or use commercially available rabbit reticulocyte lysate.
-
In Vitro Reaction: In a microcentrifuge tube, combine the cell lysate with this compound at various concentrations. Include a vehicle control (DMSO).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to the mixture. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a Western blot to detect p-eIF2α and total eIF2α.
Expected Outcome: An increase in the levels of p-eIF2α in the lysates treated with this compound compared to the vehicle control would indicate a direct or lysate-component-dependent activation of HRI.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: The eIF2α signaling pathway and this compound's specific activation of HRI.
Caption: Experimental workflow for siRNA knockdown to determine this compound's target.
Caption: Logical relationship demonstrating this compound's specificity for HRI.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PKR and GCN2 Kinases and Guanine Nucleotide Exchange Factor Eukaryotic Translation Initiation Factor 2B (eIF2B) Recognize Overlapping Surfaces on eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PERK and GCN2 Contribute to eIF2α Phosphorylation and Cell Cycle Arrest after Activation of the Unfolded Protein Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into allosteric inhibition of HRI kinase by heme binding via HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The Discovery and Chemical Profile of BTdCPU: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, chemical structure, and biological mechanism of BTdCPU (1-(benzo[d][1][2]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea), a potent and specific activator of the heme-regulated inhibitor (HRI) kinase. Identified through a high-throughput chemical genetics screen, this compound has emerged as a valuable tool for studying the integrated stress response and a promising candidate for anti-cancer therapies. This document details the experimental protocols used to characterize this compound, presents key quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.
Discovery and Chemical Structure
This compound was identified from a screening campaign of approximately 102,000 small molecules aimed at discovering compounds that modulate the formation of the eIF2•GTP•Met-tRNAi ternary complex, a critical step in translation initiation. The N,N'-diarylurea scaffold was prominent among the initial hits, leading to the selection and further characterization of this compound as a lead compound.
Chemical Name: 1-(benzo[d][1][2]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea
Molecular Formula: C₁₃H₈Cl₂N₄OS
Molecular Weight: 351.20 g/mol
Chemical Structure:
Proposed Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source, a plausible synthetic route can be constructed based on the known reactivity of its precursors: benzo[d][1][2]thiadiazol-6-amine and 3,4-dichlorophenyl isocyanate. The key reaction is the formation of a urea linkage between an amine and an isocyanate.
Synthesis of Precursor 1: benzo[d][1][2][3]thiadiazol-6-amine
The synthesis of this precursor involves the nitration of benzo[1][2]thiadiazole followed by the reduction of the nitro group to an amine.
Step A: Nitration of benzo[1][2]thiadiazole
-
To a solution of benzo[1][2]thiadiazole, add a mixture of sulfuric acid and potassium nitrate at a controlled temperature (10-20°C).
-
The reaction is typically stirred for several hours to yield a mixture of nitro-benzo[1][2]thiadiazoles.
Step B: Reduction of the nitro group
-
The mixture of nitro-benzo[1][2]thiadiazoles is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid in ethanol.
-
The reaction is heated to reflux for approximately one hour.
-
After cooling and workup, the resulting amine isomers are separated by column chromatography to isolate benzo[d][1][2]thiadiazol-6-amine.
Synthesis of Precursor 2: 3,4-dichlorophenyl isocyanate
This precursor can be synthesized from 3,4-dichloroaniline and phosgene (or a phosgene equivalent like triphosgene).
-
3,4-dichloroaniline is dissolved in an inert solvent (e.g., dichloroethane).
-
Phosgene gas is bubbled through the solution at an elevated temperature (around 60°C).
-
The reaction progress is monitored for the formation of the isocyanate, which is then isolated.
Final Synthesis of this compound
-
Benzo[d][1][2]thiadiazol-6-amine (dissolved in a suitable solvent like water or a polar aprotic solvent) is cooled to a low temperature (e.g., 5°C).
-
3,4-dichlorophenyl isocyanate is added slowly to the cooled amine solution.
-
The reaction mixture is stirred for a short period, during which the this compound product precipitates out of the solution.
-
The solid product is collected by filtration and washed to yield the final compound.
Mechanism of Action: HRI Activation and Downstream Signaling
This compound functions as a specific activator of the eIF2α kinase, Heme-Regulated Inhibitor (HRI). This activation leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. Phosphorylated eIF2α sequesters its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. However, it selectively enhances the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates the expression of the pro-apoptotic protein CHOP (CCAAT/enhancer-binding protein homologous protein).[2] This cascade of events ultimately leads to apoptosis in cancer cells. The direct interaction of this compound with HRI has been confirmed through biochemical assays.
Caption: this compound signaling pathway.
Experimental Protocols
Drug Affinity Responsive Target Stability (DARTS) Assay
This assay is used to confirm the direct interaction between this compound and its protein target, HRI.
Protocol:
-
Incubate 12 µg of recombinant HRI protein with varying concentrations of this compound (e.g., 5, 50, and 500 µM) or DMSO (vehicle control) for 2 hours at 4°C.
-
Digest the protein-ligand mixture with subtilisin (1:800 wt/wt ratio of subtilisin to HRI) for 1 hour at room temperature.
-
Stop the digestion by adding SDS loading buffer and boiling for 5 minutes.
-
Separate the protein fragments by SDS-PAGE on a 12% acrylamide gel.
-
Visualize the protein bands by Coomassie brilliant blue staining. Protection of HRI from proteolysis in the presence of this compound indicates a direct interaction.
Caption: DARTS assay workflow.
Western Blotting for Phospho-eIF2α and CHOP
This method is used to quantify the levels of phosphorylated eIF2α and CHOP protein in cells treated with this compound.
Protocol:
-
Culture cancer cells (e.g., CRL-2813 human melanoma) to desired confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, CHOP, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
Cell Viability/Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine the effect of this compound on cancer cell proliferation.
Protocol:
-
Seed cancer cells (e.g., CRL-2813) in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-cancer efficacy of this compound in a living organism.
Protocol:
-
Implant human breast cancer cells (e.g., MCF-7) into the mammary fat pad of female nude mice.
-
Allow the tumors to grow to a palpable size (e.g., ~150 mm³).
-
Randomly assign mice to treatment and vehicle control groups.
-
Administer this compound (e.g., 175 mg/kg/day) or vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection daily for a set period (e.g., 3 weeks).
-
Monitor tumor size and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., western blotting for p-eIF2α).
Quantitative Data Summary
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Cell Proliferation (IC₅₀) | PC-3 (prostate) | IC₅₀ | 1.1 µM | |
| CRL-2813 (melanoma) | IC₅₀ | 0.5 µM | ||
| CRL-2351 (breast) | IC₅₀ | 3.0 µM | ||
| A549 (lung) | IC₅₀ | 1.2 µM | ||
| In Vivo Efficacy | MCF-7 Xenograft | Dose | 175 mg/kg/day | |
| Outcome | Tumor stasis | |||
| Pharmacokinetics | Mouse Plasma | Cmax (1 hour) | 1.4 µM | |
| C (4 hours) | 0.4 µM | |||
| C (24 hours) | 0.3 µM |
Conclusion
This compound is a well-characterized small molecule activator of the HRI kinase. Its discovery has provided a valuable chemical probe to investigate the intricate signaling of the integrated stress response. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of chemical biology, oncology, and drug development. The potent anti-proliferative and in vivo anti-tumor effects of this compound, coupled with its specific mechanism of action, underscore its potential as a lead compound for the development of novel cancer therapeutics. Further research into the optimization of its pharmacological properties and exploration of its efficacy in a broader range of cancer types is warranted.
References
Methodological & Application
Application Notes and Protocols for BTdCPU in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTdCPU is a potent and specific activator of the heme-regulated inhibitor (HRI) kinase, a key component of the integrated stress response (ISR).[1][2] Activation of HRI by this compound leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][3] This event attenuates global protein synthesis while promoting the translation of specific mRNAs, such as activating transcription factor 4 (ATF4).[3][4] The subsequent upregulation of downstream targets like C/EBP homologous protein (CHOP) ultimately triggers apoptosis.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the HRI-mediated stress response and to induce apoptosis, particularly in cancer cell lines such as multiple myeloma.[1][3]
Mechanism of Action
This compound selectively activates HRI, one of the four known eIF2α kinases.[2][5] This specificity has been demonstrated through knockdown experiments where silencing HRI, but not other eIF2α kinases like PERK, PKR, or GCN2, abrogates the effects of this compound.[5] The activation of the HRI/eIF2α/ATF4/CHOP signaling cascade makes this compound a valuable tool for investigating the ISR and a potential therapeutic agent for cancers that are sensitive to the induction of apoptosis through this pathway.[2][3]
Signaling Pathway Diagram
Caption: this compound activates HRI, leading to eIF2α phosphorylation and subsequent apoptosis.
Quantitative Data Summary
The following tables summarize the effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 1.1 |
| CRL-2813 | Melanoma | 0.5 |
| CRL-2351 | Breast Cancer | 3.0 |
| A549 | Lung Cancer | 1.2 |
Data sourced from a study on the anti-proliferative activity of N,N'-diarylureas.
Table 2: Effect of this compound on Multiple Myeloma (MM) Cell Viability
| Cell Line | Dexamethasone Sensitivity | This compound Concentration (µM) | Treatment Duration (hours) | Relative Survival (%) |
| MM1.S | Sensitive | 10 | 48 | ~40% |
| MM1.R | Resistant | 10 | 48 | ~35% |
| H929 | Sensitive | 10 | 48 | ~50% |
| RPMI8266 | Resistant | 10 | 48 | ~60% |
| U266 | Resistant | 10 | 48 | ~55% |
Data is estimated from graphical representations in a study on this compound's effect on MM cells.[3]
Experimental Protocols
Assessment of eIF2α Phosphorylation and CHOP Expression by Western Blotting
This protocol details the procedure for detecting the phosphorylation of eIF2α and the upregulation of CHOP protein in cells treated with this compound.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound-treated cells.
Materials:
-
This compound (EMD Millipore)
-
Cell culture medium and supplements
-
Multiple myeloma cell lines (e.g., MM1.S, MM1.R)[3]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total eIF2α
-
Rabbit anti-CHOP
-
Mouse anti-Tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed multiple myeloma cells at an appropriate density in culture plates and allow them to adhere or stabilize overnight.
-
This compound Treatment: Treat the cells with 10 µM this compound for various time points (e.g., 0, 4, and 8 hours).[1][3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, CHOP, and a loading control (e.g., Tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.
Experimental Workflow Diagram
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Materials:
-
This compound
-
Cell lines of interest
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI) solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours).[3] Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Analysis: Add binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Viability MTS Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0 to 20 µM) for 48 hours.[3]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Concluding Remarks
This compound is a valuable chemical probe for studying the HRI-mediated integrated stress response. The protocols outlined above provide a framework for investigating the molecular consequences of HRI activation in cell culture models. Researchers can adapt these methodologies to their specific cell types and experimental questions. As with any experimental work, appropriate controls are essential for the accurate interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neosetophomone B induces apoptosis in multiple myeloma cells via targeting of AKT/SKP2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTdCPU Treatment of MM1.S Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BTdCPU, a potent activator of the heme-regulated inhibitor (HRI) kinase, in the treatment of the multiple myeloma cell line MM1.S. The protocols outlined below are based on established research and are intended to facilitate the investigation of this compound's therapeutic potential.
Introduction
This compound is a diarylurea compound that induces phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][2] This event is a key step in the integrated stress response and leads to the translational upregulation of activating transcription factor 4 (ATF4) and the pro-apoptotic protein CHOP.[1] In multiple myeloma (MM) cells, including the dexamethasone-sensitive MM1.S cell line, activation of this pathway by this compound results in apoptosis.[1][2] These notes provide recommended concentrations and detailed protocols for assessing the effects of this compound on MM1.S cell viability, apoptosis, and relevant signaling pathways.
Recommended Concentrations of this compound
The optimal concentration of this compound for treating MM1.S cells can vary depending on the experimental endpoint. Based on published data, the following concentrations are recommended as starting points for experimentation.
| Experimental Assay | Recommended this compound Concentration Range | Key Observations | Reference |
| Cell Viability (MTS Assay) | 0 - 20 µM | Dose-dependent decrease in cell viability observed over a 48-hour treatment period. | [1] |
| Apoptosis Induction (Annexin V/PI) | 10 µM | Significant induction of apoptosis after 24 hours of treatment. | [1] |
| Protein Expression (Western Blot) | 10 µM | Increased phosphorylation of eIF2α and upregulation of CHOP protein levels observed within 4-8 hours. | [1] |
| mRNA Expression (qPCR) | 10 µM | Upregulation of CHOP mRNA levels detected within 4 hours of treatment. | [1] |
Signaling Pathway Activated by this compound in MM1.S Cells
This compound activates the HRI kinase, which in turn phosphorylates eIF2α. This leads to a signaling cascade culminating in apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on MM1.S cells.
Cell Viability Assessment using MTS Assay
This protocol is for determining the dose-dependent effect of this compound on MM1.S cell viability.
Materials:
-
MM1.S cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom microplates
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed MM1.S cells in a 96-well plate at a density of 2 x 104 cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0 to 20 µM. A vehicle control (DMSO) should be included at a concentration equivalent to the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
MM1.S cells treated with 10 µM this compound or vehicle for 24 hours
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 105 MM1.S cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained, Annexin V-only, and PI-only controls should be included for proper compensation and gating.
Western Blot Analysis of p-eIF2α and CHOP
This protocol is for detecting changes in the protein levels of phosphorylated eIF2α and CHOP.
Materials:
-
MM1.S cells treated with 10 µM this compound or vehicle for 0, 4, and 8 hours
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-CHOP, anti-Tubulin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated MM1.S cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression relative to the loading control.
Quantitative PCR (qPCR) for CHOP mRNA Expression
This protocol is for measuring the change in CHOP mRNA levels following this compound treatment.
Materials:
-
MM1.S cells treated with 10 µM this compound or vehicle for 0 and 4 hours
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for CHOP and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the treated MM1.S cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for CHOP and the housekeeping gene in separate wells.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CHOP mRNA expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
References
In Vivo Administration of BTdCPU in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTdCPU is a small molecule activator of Heme-Regulated Inhibitor (HRI) kinase, a key component of the integrated stress response (ISR).[1] Activation of HRI by this compound leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1] This event triggers a signaling cascade that results in the translational upregulation of activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP), ultimately leading to apoptosis in cancer cells.[1] This mechanism of action makes this compound a promising therapeutic agent for various cancers, including those resistant to standard therapies.[1] Preclinical studies utilizing mouse xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in such models.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound in mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Female nude mice | [1] |
| Tumor Model | MCF-7 human breast cancer cell line | [1] |
| This compound Dosage | 175 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Vehicle | 15 µL DMSO | [1] |
| Treatment Duration | 21 days | [1] |
| Key Result | Complete tumor stasis starting one week after the first injection and persisting for the 3-week study period. | [1] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Time Point | Plasma Concentration (µM) |
| 1 hour | 1.4 |
| 4 hours | 0.4 |
| 24 hours | 0.3 |
| Steady State (Expected) | ~0.4 - 2 |
Data from a single 175 mg/kg i.p. dose.
Table 3: Toxicity Profile of this compound in Mice
| Dosage | Observation | Reference |
| 100, 200, or 350 mg/kg/day for 7 days | No discernible adverse effect on weight gain and no outward signs of toxicity. | |
| 175 mg/kg/day for 21 days | No negative effect on red and white blood cells, platelet and reticulocyte counts, hemoglobin, hematocrit, mean corpuscular volume, or mean corpuscular hemoglobin. | [1] |
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the final desired concentration and injection volume. For a final formulation with 10% DMSO, a 10x concentrated stock is typically prepared.
-
In a sterile microcentrifuge tube, sequentially add the following solvents, vortexing gently after each addition:
-
10% DMSO (from the this compound stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final solution is clear and free of precipitation. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Filter the final solution through a 0.22 µm sterile filter before drawing it into syringes for injection. Prepare fresh on the day of injection.
II. MCF-7 Breast Cancer Xenograft Model and this compound Treatment
This protocol details the establishment of a subcutaneous MCF-7 xenograft model in nude mice and subsequent treatment with this compound.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 human breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Matrigel® Basement Membrane Matrix
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Surgical tools for pellet implantation
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound injection solution (prepared as in Protocol I)
-
Vehicle control solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Procedure:
-
Estrogen Supplementation:
-
One week prior to tumor cell inoculation, implant a 17β-estradiol pellet subcutaneously in the dorsal flank of each mouse. This is crucial for the growth of estrogen-receptor-positive MCF-7 cells.[2]
-
-
MCF-7 Cell Preparation:
-
Culture MCF-7 cells in their recommended growth medium until they reach 70-80% confluency.
-
On the day of inoculation, harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (175 mg/kg) or vehicle control via intraperitoneal injection daily for 21 days.
-
Monitor animal health and body weight throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.
-
III. Pharmacodynamic Analysis: Western Blot for Phosphorylated eIF2α
This protocol outlines the procedure for detecting the phosphorylation of eIF2α in tumor lysates as a measure of this compound's target engagement.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF2α (Ser51) and rabbit anti-total eIF2α
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF2α.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vivo administration of this compound in an MCF-7 mouse xenograft model.
Caption: Simplified signaling pathway of this compound leading to apoptosis in cancer cells.
References
Application Notes: Determining the Cytotoxicity of BTdCPU
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of BTdCPU, a potent activator of Heme Regulated Inhibitor (HRI) kinase. The selection of appropriate cell viability assays is crucial for accurately characterizing the compound's mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound (N,N'-diarylurea compound) is a small molecule identified as a potent activator of the eIF2α kinase, HRI.[1][2][3] Its primary mechanism of action involves the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).[1][2][4] This phosphorylation event leads to a reduction in the global rate of protein synthesis and the induction of a pro-apoptotic transcriptional program, notably through the upregulation of the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[2][4] This signaling cascade ultimately results in apoptosis, and this compound has demonstrated cytotoxicity in various cancer cell lines, including those resistant to conventional therapies like dexamethasone.[2][3][4]
Recent studies have uncovered an additional layer to this compound's mechanism, revealing that it disrupts the mitochondrial membrane potential.[5] This disruption activates the OMA1-DELE1-HRI mitochondrial stress signaling pathway, which converges on the same eIF2α phosphorylation event.[5] Interestingly, evidence suggests that this compound does not induce cytotoxicity through general oxidative stress.[1]
Given this dual mechanism impacting both protein synthesis regulation and mitochondrial integrity, a multi-assay approach is recommended to fully characterize the cytotoxic profile of this compound.
Principles of Recommended Cytotoxicity Assays
A panel of assays targeting different cellular processes is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals.[7][8] The amount of formazan produced, measured spectrophotometrically, reflects the overall health and viability of the cell culture.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of cells with damaged plasma membranes.[9][10] LDH is a stable enzyme, and its presence in the culture medium is a reliable indicator of cell lysis and death (necrosis or late-stage apoptosis).[9][10]
-
Neutral Red (NR) Uptake Assay (Lysosomal Integrity): This assay quantifies the number of viable cells based on their ability to take up and accumulate the supravital dye, Neutral Red, within their lysosomes.[11][12][13] The dye is subsequently extracted and measured. A decrease in dye uptake indicates a loss of membrane or lysosomal integrity, reflecting cytotoxicity.[14]
-
Caspase-Glo® 3/7 Assay (Apoptosis): To specifically investigate the induction of apoptosis, a key component of this compound's mechanism, the Caspase-Glo® 3/7 assay is ideal. This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[15] The assay uses a proluminescent substrate that is cleaved by active caspase-3/7, generating a light signal proportional to the amount of active caspase.[15]
Data Presentation
Quantitative data from cytotoxicity experiments should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces the measured signal (e.g., cell viability) by 50%.
Table 1: Summary of this compound Cytotoxicity (IC50 Values)
| Cell Line | Assay Type | Parameter Measured | Incubation Time (hours) | IC50 (µM) |
| e.g., MM1.R | MTT | Metabolic Activity | 48 | Value |
| e.g., MM1.R | LDH Release | Membrane Integrity | 48 | Value |
| e.g., MM1.R | Neutral Red | Lysosomal Integrity | 48 | Value |
| e.g., MM1.R | Caspase-Glo® 3/7 | Apoptosis Induction | 24 | Value |
| e.g., PC-3 | MTT | Metabolic Activity | 48 | Value |
| e.g., PC-3 | LDH Release | Membrane Integrity | 48 | Value |
| e.g., PC-3 | Neutral Red | Lysosomal Integrity | 48 | Value |
| e.g., PC-3 | Caspase-Glo® 3/7 | Apoptosis Induction | 24 | Value |
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
References
- 1. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. qualitybiological.com [qualitybiological.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Application Notes: Analysis of Apoptosis Induction by BTdCPU using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTdCPU is a potent and specific activator of the Heme-Regulated Inhibitor (HRI) kinase, an eIF2α kinase.[1][2] Activation of HRI by this compound leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This event triggers a signaling cascade that culminates in the induction of apoptosis, particularly in cancer cells that are resistant to conventional therapies like dexamethasone.[1][2] One of the key downstream effects of eIF2α phosphorylation is the increased translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1] CHOP then mediates apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[3][4][5] The use of Annexin V and Propidium Iodide (PI) staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6][7] Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the cellular DNA.[6][7]
This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and PI staining.
Mechanism of Action of this compound in Apoptosis Induction
This compound induces apoptosis through the activation of the HRI-eIF2α-CHOP signaling pathway. The key steps are outlined below:
-
HRI Activation: this compound directly activates the Heme-Regulated Inhibitor (HRI) kinase.[1][2]
-
eIF2α Phosphorylation: Activated HRI phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).[1]
-
ATF4 Translation: Phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA.
-
CHOP Upregulation: ATF4, a transcription factor, moves to the nucleus and promotes the expression of the pro-apoptotic protein CHOP.[1]
-
Induction of Apoptosis: CHOP transcriptionally upregulates pro-apoptotic Bcl-2 family members (e.g., BIM) and downregulates anti-apoptotic members (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well or 12-well tissue culture plates
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., multiple myeloma cell lines like MM.1S or RPMI 8266) in appropriate complete culture medium supplemented with FBS and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound to a concentration of 10 mM. Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. A final concentration of 10 µM is a recommended starting point based on published data.
-
Treat the cells with the prepared this compound solutions. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.
-
Incubate the cells for the desired time points. Based on existing literature, incubation times of 4 and 8 hours are suggested to observe the effects of this compound on apoptosis induction.
Staining for Flow Cytometry (Annexin V-FITC and PI)
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cell suspension and transfer to a microcentrifuge tube.
-
Adherent cells: Carefully remove the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant. Wash the cell pellet with 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Keep the samples on ice and protected from light until analysis.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation
The following table presents illustrative data on the dose-dependent effect of this compound on apoptosis in a hypothetical cancer cell line after a 24-hour treatment. This data is for representative purposes to demonstrate how results can be structured.
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (1 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 1.2 ± 0.4 |
| This compound (5 µM) | 62.1 ± 4.2 | 25.4 ± 2.8 | 10.8 ± 1.5 | 1.7 ± 0.6 |
| This compound (10 µM) | 35.8 ± 5.1 | 48.7 ± 3.9 | 13.2 ± 2.1 | 2.3 ± 0.8 |
Note: The data in this table is hypothetical and serves as an example for data presentation. Actual results will vary depending on the cell line, experimental conditions, and other factors.
Troubleshooting
-
High background staining in the negative control: Ensure cells are healthy before starting the experiment and handle them gently during harvesting and staining to avoid mechanical damage to the cell membrane.
-
Low signal in the positive control: Ensure that the apoptosis-inducing agent and incubation time are sufficient to induce apoptosis. For a potent positive control, cells can be treated with a known apoptosis inducer like staurosporine or etoposide.
-
Compensation issues: Always include single-stained controls to properly set up the compensation on the flow cytometer to correct for spectral overlap between FITC and PI.
-
Cell clumping: Ensure single-cell suspension by gentle pipetting before analysis. Cell strainers can be used if necessary.
By following these detailed application notes and protocols, researchers can effectively utilize flow cytometry to quantify and analyze apoptosis induced by the HRI activator, this compound, contributing to a better understanding of its therapeutic potential in cancer research and drug development.
References
- 1. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Co-culture of BTdCPU with Bone marrow Stromal Cells
These application notes provide a comprehensive overview and detailed protocols for conducting co-culture experiments with BTdCPU, a potent activator of Heme Regulated Inhibitor (HRI) kinase, and bone marrow stromal cells (BMSCs). This information is intended for researchers, scientists, and professionals in drug development investigating novel anti-cancer therapies, particularly for hematological malignancies like multiple myeloma.
Introduction
This compound is a small molecule that activates the eIF2α kinase HRI, leading to the phosphorylation of eIF2α.[1][2] This event upregulates the pro-apoptotic protein CHOP, ultimately inducing apoptosis in cancer cells.[1][3][2] Notably, this compound has shown efficacy in cancer cells resistant to conventional therapies like dexamethasone.[1][3] The bone marrow microenvironment, rich in stromal cells, is known to confer drug resistance to cancer cells.[3][4] However, studies have demonstrated that co-culturing multiple myeloma cells with bone marrow stromal cells does not shield them from the cytotoxic effects of this compound, highlighting its potential as a robust therapeutic agent.[3]
These notes provide protocols for establishing BMSC and cancer cell co-cultures, treating them with this compound, and analyzing the subsequent cellular responses.
Data Presentation
Table 1: In Vitro Experimental Parameters for this compound Treatment
| Parameter | Value | Cell Lines | Reference |
| This compound Concentration | 10 μM | MM1.S, MM1.R, H929, RPMI8266, U266, Primary MM cells | [1][3] |
| Treatment Duration (Phosphorylation) | 4, 8 hours | MM1.S, MM1.R | [3] |
| Treatment Duration (Apoptosis/Viability) | 24, 48 hours | MM1.S, MM1.R, H929, RPMI8266, U266, Primary MM cells | [3] |
Table 2: In Vivo Experimental Parameters for this compound Treatment
| Parameter | Value | Animal Model | Reference |
| Dosage | 175 mg/kg/day | Female nude mice with MCF-7 human breast cancer xenografts | [5] |
| Administration Route | Intraperitoneal (i.p.) injection | Female nude mice with MCF-7 human breast cancer xenografts | [5] |
| Treatment Duration | 21 days | Female nude mice with MCF-7 human breast cancer xenografts | [5] |
| Vehicle | 15 μl DMSO | Female nude mice with MCF-7 human breast cancer xenografts | [5] |
Table 3: Effect of this compound on Cell Viability
| Cell Type | Treatment | Relative Survival (%) | Reference |
| Relapsed/Refractory MM Patient Cells (n=3) | 10 μM this compound for 24h | Significantly reduced compared to control | [3] |
| Healthy Donor Bone Marrow Mononuclear Cells (n=3) | Increasing doses of this compound | Minimal toxicity/no significant reduction | [3] |
Signaling Pathway
The primary signaling cascade initiated by this compound in cancer cells involves the activation of the HRI-eIF2α pathway.
Figure 1: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow Stromal Cells (BMSCs)
This protocol describes a general method for isolating and culturing primary BMSCs from bone marrow aspirates.
Materials:
-
Bone marrow aspirate
-
Ficoll-Paque or similar density gradient medium
-
Hank's Buffered Salt Solution (HBSS)
-
Low-glucose Dulbecco's Modified Eagle Medium (DMEM-LG)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Culture flasks/plates
Procedure:
-
Dilute the bone marrow aspirate 1:1 with HBSS.
-
Carefully layer the diluted sample onto the density gradient medium.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells twice with HBSS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the cell pellet in DMEM-LG supplemented with 15% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Seed the cells at a density of 2 x 10^4 cells/cm² in culture flasks.[6]
-
Incubate at 37°C in a 5% CO₂ humidified atmosphere.
-
After 48 hours, remove non-adherent cells by washing with PBS and replace the medium.[6]
-
Change the medium every 3-4 days until the cells reach 80-90% confluency.
Protocol 2: Co-culture of Cancer Cells with BMSCs and this compound Treatment
This protocol outlines the setup of a co-culture system to investigate the effect of this compound on cancer cells in the presence of a supportive stromal layer.
Materials:
-
Established BMSC monolayer (from Protocol 1)
-
Cancer cell line (e.g., MM1.S, MM1.R)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
6-well or 24-well culture plates
Procedure:
-
Plate BMSCs in a culture plate and grow to 80-90% confluency.
-
On the day of the experiment, wash the BMSC monolayer with PBS.
-
Add the cancer cells (e.g., 5 x 10^5 cells/ml) to the BMSC monolayer in RPMI-1640 medium.[7]
-
Allow the cancer cells to settle and interact with the BMSCs for a few hours.
-
Prepare the desired concentration of this compound (e.g., 10 μM) in fresh culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Replace the medium in the co-culture wells with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[3]
Protocol 3: Analysis of Apoptosis by Flow Cytometry
This protocol details the assessment of apoptosis in cancer cells following co-culture and treatment.
Materials:
-
Co-culture plates from Protocol 2
-
Cell dissociation solution (e.g., TrypLE, Accutase)
-
Fluorescently-labeled antibody against a cancer cell-specific marker (e.g., CD138 for multiple myeloma cells)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Gently collect the non-adherent cancer cells from the supernatant.
-
Wash the well with PBS to collect any remaining loosely attached cancer cells.
-
To detach the adherent cancer cells without disturbing the BMSC layer, a gentle dissociation agent may be used, or the analysis can be focused on the non-adherent population which is predominantly cancer cells. For a more complete analysis, the entire culture can be lifted and stained for a cancer-specific marker.
-
Combine the collected cancer cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells with cold PBS.
-
If distinguishing from BMSCs is necessary, stain the cells with a fluorescently-labeled antibody specific to the cancer cells.
-
Proceed with Annexin V and PI staining according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry, gating on the cancer cell population (if a specific marker was used) to determine the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
Experimental Workflow
Figure 2: Workflow for co-culture and apoptosis analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between bone marrow stromal microenvironment and B-chronic lymphocytic leukemia cells: any role for Notch, Wnt and Hh signaling pathways? [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesenchymal stromal cells of the bone marrow and natural killer cells: cell interactions and cross modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reciprocal Interactions of Leukemic Cells with Bone Marrow Stromal Cells Promote Enrichment of Leukemic Stell Cell Compartments in Response to Curcumin and Daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CHOP Expression Induced by BTdCPU
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the expression of C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3), induced by the Heme-Regulated Inhibitor (HRI) kinase activator, BTdCPU.
Introduction
This compound is a potent activator of HRI, a kinase that phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α).[1][2][3] This phosphorylation event is a key step in the Integrated Stress Response (ISR), leading to a general attenuation of protein synthesis while paradoxically promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[2][4][5] ATF4, in turn, is a primary transcription factor that drives the expression of CHOP, a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis.[3][6][7] Unlike broad ER stress inducers like tunicamycin or thapsigargin, this compound selectively activates the HRI-eIF2α-ATF4-CHOP signaling axis without significantly engaging other Unfolded Protein Response (UPR) pathways like IRE1α-XBP1 or ATF6.[2][4] This makes this compound a valuable tool for studying the specific consequences of ISR activation.
These protocols outline methods to quantify this compound-induced CHOP expression at both the mRNA and protein levels using quantitative PCR (qPCR), Western blotting, immunofluorescence, and flow cytometry.
Signaling Pathway of this compound-Induced CHOP Expression
This compound activates HRI, which then phosphorylates eIF2α. This leads to the preferential translation of ATF4 mRNA. ATF4 translocates to the nucleus and binds to the promoter of the DDIT3 gene, inducing the transcription and subsequent translation of the CHOP protein.
Caption: this compound signaling pathway leading to CHOP expression.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for the described experimental techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesoscale.com [mesoscale.com]
- 7. The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of BTdCPU Plasma Concentration using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of BTdCPU (1-(benzo[d][1][2][3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea) in plasma samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The provided methods are based on established analytical procedures for structurally similar N,N'-diarylurea compounds, such as sorafenib and regorafenib, and are intended to serve as a robust starting point for laboratory-specific validation.
Introduction
This compound is a potent activator of heme-regulated inhibitor kinase (HRI), which leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α)[1][2][3]. This signaling cascade is a promising therapeutic target in oncology, particularly in the context of overcoming drug resistance[4][5][6]. Accurate determination of this compound plasma concentrations is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. HPLC-MS offers the high sensitivity and selectivity required for the bioanalysis of small molecules like this compound in complex biological matrices.
Signaling Pathway of this compound
This compound exerts its cellular effects by activating the HRI signaling pathway. This ultimately leads to the induction of apoptosis in cancer cells. The key steps of this pathway are illustrated in the diagram below.
Caption: this compound signaling pathway.
Experimental Workflow
The general workflow for the determination of this compound in plasma samples by HPLC-MS is outlined below. This process involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocols
The following protocols are provided as a template and should be optimized and validated for specific laboratory conditions and instrumentation.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for extracting small molecules from plasma.
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar compound or a stable isotope-labeled this compound).
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS analysis.
HPLC-MS Method
The following are typical HPLC-MS parameters for the analysis of N,N'-diarylurea compounds.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 mm x 50 mm, 3.5 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to 30% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex 4000 QTRAP or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Mass Spectrometry Parameters
The specific MRM transitions for this compound and a potential internal standard (IS) need to be determined experimentally. The following are hypothetical yet plausible transitions based on the molecular weight of this compound (339.20 g/mol ).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 340.0 | To be determined | 60 V | 35 eV |
| IS | To be determined | To be determined | To be determined | To be determined |
Note: The precursor ion is represented as [M+H]⁺. Product ions would be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. A suitable internal standard would be a stable isotope-labeled this compound or a structurally similar compound with different mass, such as sorafenib or regorafenib.
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA)[3][8][9][10][11]. The following parameters should be assessed.
Summary of Typical Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (CV%) | ≤15% (≤20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimal and consistent across different lots of plasma |
| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |
Representative Quantitative Data
The following tables present example data that would be generated during method validation.
Table 1: Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| r² | 0.9995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 | 11.2 |
| Low QC | 3 | 2.90 | 96.7 | 6.2 | 8.9 |
| Mid QC | 75 | 78.5 | 104.7 | 4.8 | 7.1 |
| High QC | 750 | 735.0 | 98.0 | 3.5 | 6.4 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 88.5 | 95.2 |
| High QC | 750 | 91.2 | 98.1 |
Conclusion
The protocols and data presented provide a comprehensive guide for the development and validation of a sensitive and specific HPLC-MS method for the determination of this compound in plasma. Adherence to these guidelines and rigorous in-house validation will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. tecan.com [tecan.com]
- 5. ijrti.org [ijrti.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. nalam.ca [nalam.ca]
- 9. fda.gov [fda.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. fda.gov [fda.gov]
Troubleshooting & Optimization
BTdCPU Technical Support Center: Optimizing Dosage for Maximum Anti-Tumor Effect
Welcome to the technical support center for BTdCPU, a potent activator of Heme Regulated Inhibitor (HRI) kinase for anti-tumor research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage and interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific activator of the Heme Regulated Inhibitor (HRI) kinase.[1] Activation of HRI leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51.[2][3] This phosphorylation event inhibits global protein synthesis while selectively promoting the translation of certain stress-induced proteins, such as activating transcription factor 4 (ATF4), which in turn upregulates the pro-apoptotic protein CHOP.[2][3] This cascade of events ultimately leads to apoptosis in cancer cells.[1][2]
Q2: How does the anti-tumor activity of this compound correlate with cancer cell characteristics?
A2: The sensitivity of cancer cell lines to the anti-proliferative effects of this compound correlates well with the expression levels of HRI.[4] Cell lines with high HRI expression tend to be more sensitive to this compound-induced apoptosis.[4]
Q3: What is a recommended starting dose for in vivo studies?
A3: A previously reported effective dose in a mouse xenograft model of breast cancer is 175 mg/kg/day, administered via intraperitoneal (i.p.) injection.[1] However, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific animal model and cancer type.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo administration, a common formulation involves dissolving this compound in DMSO and then further diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]
Q5: Are there known off-target effects of this compound?
A5: this compound has been shown to be a specific activator of HRI, with knockdown of other eIF2α kinases (PKR, PERK, GCN2) having no effect on its activity.[4] However, as with any small molecule inhibitor, the possibility of off-target effects should be considered, especially at high concentrations. It is recommended to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: No or weak induction of eIF2α phosphorylation after this compound treatment.
| Possible Cause | Recommended Solution |
| Low HRI expression in the cell line. | Confirm HRI expression levels in your cell line of interest via Western blot or qPCR. Cell lines with low or undetectable HRI will be less sensitive to this compound.[4] |
| Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment. Start with a concentration range of 1-20 µM and time points from 4 to 24 hours. Phosphorylation of eIF2α has been observed as early as 4-8 hours.[2] |
| Incorrect this compound preparation or storage. | Ensure this compound stock solutions are properly stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Issues with Western blot protocol. | Optimize your Western blot protocol for detecting phosphorylated proteins. Use fresh lysis buffer containing phosphatase inhibitors. Ensure efficient protein transfer and use a validated antibody for phospho-eIF2α (Ser51). |
Issue 2: High variability in cell viability assay results.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well and that they are in the logarithmic growth phase at the time of treatment. |
| Edge effects in multi-well plates. | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples. |
| This compound precipitation in culture medium. | Visually inspect the culture medium after adding this compound for any signs of precipitation. If observed, consider preparing the final dilution in pre-warmed medium and mixing thoroughly. The final DMSO concentration should typically be kept below 0.5%. |
| Inappropriate assay endpoint. | The cytotoxic effects of this compound are time-dependent. Consider extending the incubation period (e.g., 48-72 hours) to observe a more significant effect on cell viability.[2] |
Issue 3: Lower than expected anti-tumor activity in vivo.
| Possible Cause | Recommended Solution |
| Suboptimal dosing or schedule. | Conduct a dose-escalation study to determine the MTD and optimal biological dose. Consider different administration schedules (e.g., daily vs. every other day) based on pharmacokinetic data if available. |
| Poor bioavailability. | Ensure the this compound formulation is appropriate for the route of administration to achieve adequate plasma concentrations. Pharmacokinetic studies can help determine the bioavailability and half-life of the compound in your animal model. |
| Tumor model resistance. | Verify the HRI expression level of the tumor cells used in the xenograft model. Tumors with low HRI expression are expected to be less responsive.[4] |
| Compound instability in vivo. | While this compound has shown good in vivo activity, its stability can be influenced by metabolic processes. Pharmacokinetic analysis can provide insights into the compound's half-life in circulation. |
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MM1.S | Multiple Myeloma | ~5 |
| H929 | Multiple Myeloma | ~7.5 |
| MM1.R | Multiple Myeloma (Dexamethasone-resistant) | ~10 |
| RPMI8266 | Multiple Myeloma (Dexamethasone-resistant) | ~12.5 |
| U266 | Multiple Myeloma (Dexamethasone-resistant) | ~15 |
| CRL-2351 | Breast Cancer | High HRI expressing, sensitive |
| CRL-2813 | Melanoma | High HRI expressing, sensitive |
| PC-3 | Prostate Cancer | Moderate HRI expressing, moderate sensitivity |
| A549 | Lung Cancer | Moderate HRI expressing, moderate sensitivity |
| KLN | Squamous Cell Carcinoma | Undetectable HRI, least sensitive |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method. The sensitivity of breast, melanoma, prostate, lung, and squamous cell carcinoma lines are presented qualitatively based on their correlation with HRI expression levels as specific IC50 values were not provided in the search results.[2][4]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations (e.g., 0.1 µM to 50 µM). Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot for Phospho-eIF2α
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phospho-eIF2α signal to total eIF2α.
Mandatory Visualizations
Caption: this compound activates HRI, leading to eIF2α phosphorylation and apoptosis.
Caption: Workflow for optimizing this compound dosage in vitro.
Caption: Logical steps for troubleshooting lack of p-eIF2α signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BTdCPU Response in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address a lack of response to BTdCPU in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel small molecule inhibitor designed to target the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By selectively inhibiting PI3Kα, this compound aims to block the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival in many types of cancer.
Q2: My cancer cell line, which is reported to be sensitive to PI3K inhibitors, is not responding to this compound. What are the potential reasons?
Several factors could contribute to the lack of this compound response. These can be broadly categorized into issues with the compound or experimental setup, and biological resistance mechanisms within the cancer cells.
Potential Issues with Compound or Experimental Setup:
-
Compound Integrity: The this compound compound may have degraded due to improper storage or handling.
-
Incorrect Concentration: The concentrations of this compound used may be too low to elicit a response.
-
Cell Culture Conditions: Suboptimal cell culture conditions can affect cell health and drug response.
-
Assay-related Issues: The chosen assay may not be sensitive enough to detect a response, or the endpoint may be inappropriate.
Potential Biological Resistance Mechanisms:
-
Target Alteration: Mutations in the PIK3CA gene (encoding the p110α subunit) can prevent this compound from binding to its target.
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the MAPK/ERK pathway, can compensate for the inhibition of the PI3K pathway.
-
Downstream Activation: Constitutive activation of downstream components of the PI3K pathway, like AKT or mTOR, can render the cells insensitive to PI3Kα inhibition.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
Troubleshooting Guides
Guide 1: Verifying Compound Activity and Experimental Setup
If you are observing a lack of this compound response, the first step is to rule out any issues with the compound itself and your experimental workflow.
Question: How can I confirm that my this compound is active and my experimental setup is correct?
Answer: You can perform a series of quality control experiments to validate your compound and assay.
Experimental Protocol: Western Blot Analysis of PI3K Pathway Inhibition
This protocol will allow you to determine if this compound is inhibiting its intended target by measuring the phosphorylation of downstream effectors.
-
Cell Seeding: Seed your cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results and Interpretation:
| Treatment | p-AKT (Ser473) | Total AKT | p-S6K (Thr389) | Total S6K | Interpretation |
| Vehicle | High | Unchanged | High | Unchanged | Baseline pathway activity |
| 10 nM this compound | Moderate | Unchanged | Moderate | Unchanged | Partial pathway inhibition |
| 100 nM this compound | Low | Unchanged | Low | Unchanged | Effective Pathway Inhibition |
| 1000 nM this compound | Low | Unchanged | Low | Unchanged | Effective Pathway Inhibition |
If you observe a dose-dependent decrease in the phosphorylation of AKT and S6K, your this compound is active and your experimental setup is likely correct. If not, consider the following:
-
Compound Integrity: Obtain a fresh batch of this compound and repeat the experiment. Ensure proper storage at -20°C or -80°C.
-
Concentration Range: You may need to test higher concentrations of this compound.
Troubleshooting Workflow for Initial Experiments
Caption: Troubleshooting workflow for initial this compound experiments.
Guide 2: Investigating Biological Resistance Mechanisms
If you have confirmed that this compound is active but your cells are still not responding, the next step is to investigate potential biological resistance mechanisms.
Question: How can I determine if my cells have developed resistance to this compound?
Answer: A combination of molecular and cellular assays can help elucidate the mechanism of resistance.
1. Assess for Bypass Pathway Activation
Experimental Protocol: Western Blot for MAPK Pathway Activation
-
Follow the Western Blot protocol described in Guide 1 .
-
In addition to the PI3K pathway proteins, probe for key components of the MAPK pathway: p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
Expected Results and Interpretation:
| Treatment | p-AKT (Ser473) | p-ERK1/2 (Thr202/Tyr204) | Interpretation |
| Vehicle | High | Low | Baseline activity |
| 100 nM this compound | Low | High | Bypass Activation via MAPK Pathway |
| 100 nM this compound + MEK Inhibitor | Low | Low | Re-sensitization to this compound |
If you observe an increase in p-ERK levels upon this compound treatment, this suggests that the MAPK pathway is being activated as a compensatory mechanism.
2. Screen for Target Gene Mutations
Experimental Protocol: Sanger Sequencing of PIK3CA
-
Genomic DNA Extraction: Extract genomic DNA from both your this compound-sensitive (parental) and this compound-resistant cell lines.
-
PCR Amplification: Amplify the exons of the PIK3CA gene that are known to harbor hotspot mutations (e.g., exons 9 and 20).
-
Sanger Sequencing: Send the PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results to the PIK3CA reference sequence to identify any mutations.
Expected Results and Interpretation:
| Cell Line | PIK3CA Mutation | Interpretation |
| Parental | Wild-type | No pre-existing resistance mutation |
| Resistant | E545K (Exon 9) | Acquired resistance mutation in the helical domain |
| Resistant | H1047R (Exon 20) | Acquired resistance mutation in the kinase domain |
The presence of a known resistance mutation in the resistant cell line would suggest that target alteration is the cause of the lack of response.
Signaling Pathways in this compound Action and Resistance
Caption: this compound signaling pathway and potential resistance mechanisms.
This guide provides a starting point for troubleshooting the lack of this compound response in your cancer cell lines. For further assistance, please contact our technical support team with your experimental details and results.
How to minimize BTdCPU off-target effects in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the off-target effects of BTdCPU in their experiments.
Troubleshooting Guide
Issue: Inconsistent experimental results or unexpected phenotypes.
This may be due to off-target effects of this compound. Follow this guide to identify and mitigate these effects.
1. How do I confirm the quality of my this compound compound?
It is crucial to ensure the purity and identity of your this compound stock.
-
Recommendation: Verify the compound's identity and purity using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).
-
Experimental Protocol: Quality Control of this compound
-
Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., DMSO).
-
For LC-MS analysis, inject 1-5 µL of the solution onto a C18 column. Run a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the compound. Monitor the elution profile with a UV detector and a mass spectrometer to confirm the molecular weight.
-
For ¹H NMR, dissolve 1-5 mg of this compound in a deuterated solvent (e.g., DMSO-d₆). Acquire the spectrum on a 400 MHz or higher spectrometer. Compare the resulting spectrum with a reference spectrum to confirm the chemical structure.
-
2. Am I using the optimal concentration of this compound?
Using a concentration that is too high is a common cause of off-target effects.
-
Recommendation: Perform a dose-response experiment to determine the minimal effective concentration that engages the intended target without causing widespread cellular changes.
-
Experimental Protocol: Dose-Response Curve for Target Engagement
-
Plate cells at a density of 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in culture medium.
-
Replace the medium in the wells with the this compound dilutions and incubate for the desired time (e.g., 24 hours).
-
Lyse the cells and perform a Western blot or an ELISA to measure the phosphorylation status or expression level of the direct downstream effector of the intended target.
-
Plot the target engagement level against the this compound concentration to determine the EC₅₀ (half-maximal effective concentration). Aim to use concentrations at or slightly above the EC₅₀ for your experiments.
-
Workflow for Optimizing this compound Concentration
Addressing BTdCPU instability in long-term storage
Technical Support Center: BTdCPU Stability
Compound Name: Biotin-tethered Caged Photoreleasable Unit (this compound)
For researchers and drug development professionals, ensuring the stability of investigational compounds like this compound during long-term storage is critical for the validity and reproducibility of experimental results.[1] This guide provides a framework for troubleshooting common stability issues based on general principles of chemical stability testing.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I'm observing a significant decrease in the photo-release efficiency and biological activity of my this compound sample after long-term storage. What is the likely cause?
A1: A decrease in efficiency is likely due to the chemical degradation of the this compound molecule. The primary suspects are the photolabile "caging" group and the biotin moiety. Caged compounds can be sensitive to hydrolysis, while biotin's ureido ring can also be susceptible to cleavage under certain conditions.[2][3] Key factors that accelerate degradation include exposure to humidity, elevated temperatures, and light.[4][5][6][7]
-
Immediate Action:
-
Verify your storage conditions against the recommended guidelines in Table 1.
-
Perform a purity check using High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact this compound and detect degradation products.[8][9] Refer to the Experimental Protocols section for a detailed HPLC method.
-
If degradation is confirmed, dispose of the compromised batch according to your institution's guidelines and use a fresh, properly stored sample for your experiments.
-
Q2: My analytical results (e.g., HPLC, TLC, or LC-MS) show a new, unexpected peak or spot that was not present in the fresh sample. What does this mean?
A2: The appearance of a new peak is a strong indicator of chemical degradation.[8] this compound may be breaking down into one or more new chemical entities. Common degradation pathways include hydrolysis of the ester or carbamate bonds linking the cage to the active molecule, or oxidation of the biotin thioether group.[3][10]
-
Immediate Action:
-
Characterize the unknown peak. Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended method to determine the molecular weight of the degradation product and help elucidate its structure.[11][12][13] See the Experimental Protocols section for a general LC-MS procedure.
-
Review your storage and handling procedures. Ensure the compound is protected from light, moisture, and incompatible solvents that could catalyze the degradation.[14][15][16]
-
Q3: The physical appearance of my lyophilized this compound powder has changed (e.g., color has shifted from white to yellow, or the powder has become clumpy). Should I be concerned?
A3: Yes, any change in the physical appearance of a compound is a red flag for instability.[1] A color change often indicates the formation of a chromophoric degradation product, possibly from the photolabile caging group. Clumping or stickiness suggests moisture absorption, which can accelerate hydrolytic degradation.[1]
-
Immediate Action:
-
Do not use the sample. Physical changes are often accompanied by significant chemical degradation.
-
Review your storage containers and environment. Ensure you are using airtight, opaque vials and storing them in a desiccator or a controlled low-humidity environment.[4][5][6]
-
Consider aliquoting your stock upon receipt to minimize repeated exposure of the entire batch to atmospheric moisture and light.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: To ensure maximum stability, lyophilized this compound should be stored at or below -20°C in a desiccated, dark environment.[17] Use opaque, airtight containers to protect the compound from light and moisture.[5][14][18]
Q2: Can I store this compound as a solution? If so, what is the best practice?
A2: Storing this compound in solution is not recommended for long-term use, as solubility can accelerate degradation pathways like hydrolysis. If you must store solutions for short-term use, prepare them in a high-purity, anhydrous solvent like DMSO or DMF. Aliquot the solution into single-use volumes, store at -80°C, and protect from light. Avoid repeated freeze-thaw cycles, as this can degrade the compound.[16]
Q3: How often should I check the purity of my stored this compound?
A3: For critical quantitative experiments, it is best practice to verify the purity of your this compound stock every 3-6 months using a validated stability-indicating method like HPLC.[19] A quick check is also recommended if you observe any inconsistencies in your experimental results.
Q4: What are the most likely degradation products of this compound?
A4: Based on its hypothetical structure, the most likely degradation products are:
-
Decaged Molecule: Formed by the premature hydrolysis or photolysis of the caging group.
-
Biotin Sulfoxide/Sulfone: Resulting from the oxidation of the sulfur atom in the biotin ring.[10][20]
-
Hydrolyzed Biotin: Cleavage of the ureido ring in the biotin structure.[3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | ≤ -20°C (long-term); 2-8°C (short-term) | Reduces the rate of chemical degradation reactions.[7][17] |
| Humidity | < 30% RH (in desiccator) | Minimizes moisture absorption and subsequent hydrolysis.[4] |
| Light | Protected from all light (amber vial/foil) | Prevents premature photolysis of the caging group.[4][14] |
| Atmosphere | Inert gas (Argon or Nitrogen) optional | Reduces oxidative degradation, particularly for the biotin moiety.[7] |
| Container | Tightly sealed, opaque glass or polypropylene vial | Ensures protection from light, moisture, and air.[5][6] |
Table 2: Example Stability Profile of this compound (Lot #12345) via HPLC
| Storage Condition | Time (Months) | Purity (%) | Major Degradant Peak (% Area) |
| -20°C, Dark, Desiccated | 0 | 99.5 | Not Detected |
| 6 | 99.3 | 0.2 | |
| 12 | 99.1 | 0.4 | |
| 4°C, Dark, Desiccated | 0 | 99.5 | Not Detected |
| 6 | 97.2 | 2.1 | |
| 12 | 94.8 | 4.3 | |
| 25°C, Ambient Light/Humidity | 0 | 99.5 | Not Detected |
| 1 | 85.1 | 12.5 | |
| 3 | 60.7 | 35.1 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol describes a general reverse-phase HPLC method to assess the purity of this compound and detect degradation products.[8][21][22]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Linear gradient from 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm and 350 nm (or the specific absorbance maximum of the caging group).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Dilute to 50 µg/mL with Mobile Phase A.
-
Injection Volume: 10 µL.
-
Analysis: Integrate all peaks. Purity is calculated as the area of the main this compound peak divided by the total area of all peaks, multiplied by 100.
Protocol 2: LC-MS for Identification of Degradation Products
This protocol outlines a method to identify unknown impurities using LC-MS.[11][23]
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Use the same HPLC method as described in Protocol 1 to ensure peak correlation.
-
MS Settings:
-
Ionization Mode: ESI Positive and Negative (run in both modes to maximize detection).
-
Mass Range: 100 - 1500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Analysis:
-
Extract the mass spectrum for the unknown peak(s) observed in the chromatogram.
-
Compare the observed molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with the expected molecular weights of potential degradation products (e.g., decaged molecule, oxidized forms).
-
If available, perform fragmentation analysis (MS/MS) to further confirm the structure.[11]
-
Visualizations
Caption: Troubleshooting workflow for diagnosing this compound instability.
Caption: Workflow for quantitative stability testing of this compound.
Caption: Simplified potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinaplasticbottles.com [chinaplasticbottles.com]
- 5. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 6. rawsource.com [rawsource.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
- 16. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 17. dispendix.com [dispendix.com]
- 18. camlab.co.uk [camlab.co.uk]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. researchgate.net [researchgate.net]
- 21. openaccessjournals.com [openaccessjournals.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of BTdCPU in Preclinical Research
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of BTdCPU in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent activator of Heme-Regulated Inhibitor (HRI) kinase.[1][2] Its mechanism of action involves promoting the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3] This event leads to the induction of apoptosis, making this compound a compound of interest in cancer research, particularly for dexamethasone-resistant multiple myeloma.[2][3]
Q2: I'm observing poor efficacy of this compound in my in vivo animal models compared to in vitro results. What could be the issue?
A2: A common reason for this discrepancy is low oral bioavailability. For an orally administered compound to be effective, it needs to dissolve in the gastrointestinal fluids and then be absorbed into the bloodstream. This compound is a poorly water-soluble compound, which can significantly limit its dissolution and subsequent absorption, leading to reduced exposure and diminished efficacy in vivo.
Q3: What are the known solvent systems for administering this compound in animal studies?
A3: Published in vivo studies have primarily utilized intraperitoneal (i.p.) injections. Two such solvent systems are:
-
10% DMSO and 90% corn oil.
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
It is important to note that these are for i.p. administration and may not be suitable for oral delivery due to potential toxicity and different absorption mechanisms.
Troubleshooting Guide: Low Bioavailability of this compound
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound in your animal experiments.
Problem: Inconsistent or low plasma concentrations of this compound after oral administration.
Potential Cause 1: Poor Dissolution in the Gastrointestinal Tract
-
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Ensure your dosing formulation is a homogenous suspension or a clear solution. For suspensions, vigorous shaking before each administration is crucial to ensure consistent dosing.
-
Particle Size Reduction: The dissolution rate of a poorly soluble compound is directly influenced by its surface area. Reducing the particle size can significantly improve dissolution.
-
Solubility Enhancement Strategies: Explore advanced formulation techniques to improve the solubility of this compound.
-
Potential Cause 2: Precipitation of this compound in the Gastrointestinal Tract
-
Troubleshooting Steps:
-
pH-Dependent Solubility: Investigate the solubility of this compound at different pH values mimicking the stomach and intestines. If solubility is highly pH-dependent, the compound might dissolve in the stomach but precipitate in the more neutral pH of the intestine.
-
Use of Precipitation Inhibitors: Incorporating polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation can help maintain a supersaturated state and prevent precipitation.
-
Potential Cause 3: Poor Permeability across the Intestinal Wall
-
Troubleshooting Steps:
-
In Vitro Permeability Assays: Utilize in vitro models like the Caco-2 cell permeability assay to assess the intestinal permeability of this compound.
-
Incorporate Permeation Enhancers: Certain excipients can enhance intestinal permeability. However, their use should be carefully evaluated for potential toxicity.
-
Data Presentation: this compound Properties and Formulation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 339.20 g/mol | MedChemExpress |
| In Vitro Solubility | ||
| DMSO | 125 mg/mL | MedChemExpress |
| In Vivo Formulation Solubility | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | MedChemExpress |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL | MedChemExpress |
Table 2: Strategies for Enhancing Oral Bioavailability of this compound
| Strategy | Description | Potential Advantages for this compound | Potential Disadvantages |
| Nanosuspension | Reduction of drug particle size to the nanometer range, increasing surface area for dissolution. | Significant increase in dissolution rate. Can be administered as a liquid suspension. | Requires specialized equipment (e.g., high-pressure homogenizer, microfluidizer). Potential for particle aggregation. |
| Solid Dispersion | Dispersing this compound in a solid matrix (e.g., a polymer) to create an amorphous form. | Amorphous drugs have higher solubility than their crystalline counterparts. | Can be physically unstable and revert to the crystalline form. Requires careful selection of the carrier polymer. |
| Micellar Solubilization | Encapsulating this compound within micelles formed by surfactants. | Increases the apparent solubility of the drug in the GI tract. | High concentrations of surfactants can be toxic. The drug may precipitate upon dilution in the gut. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 0.5% w/v HPMC in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Wet milling equipment (e.g., planetary ball mill or a high-energy media mill)
Methodology:
-
Prepare the stabilizer solution by dissolving HPMC in deionized water.
-
Disperse a known amount of this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the milling chamber.
-
Transfer the pre-suspension into the milling chamber.
-
Mill the suspension at a specified speed and duration. The optimal milling parameters will need to be determined empirically.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size distribution, zeta potential, and drug content.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to improve its solubility.
Materials:
-
This compound powder
-
Carrier polymer (e.g., PVP K30 or HPMC)
-
A common solvent for both this compound and the polymer (e.g., a mixture of dichloromethane and methanol)
-
Rotary evaporator
Methodology:
-
Dissolve a specific ratio of this compound and the carrier polymer in the chosen solvent system.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC), drug content, and in vitro dissolution rate.
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
References
Technical Support Center: BTdCPU & Apoptosis Induction
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where BTdCPU (Heme-Regulated Inhibitor Kinase Activator) fails to induce the expected apoptotic response in a cell line.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but I'm not observing apoptosis. What is the first thing I should check?
A1: The most common issues are related to experimental conditions. Please verify the following first:
-
Compound Integrity: Ensure your this compound stock solution is stored correctly (-80°C for long-term, -20°C for short-term) and has not undergone multiple freeze-thaw cycles.[1]
-
Concentration and Duration: Apoptosis is both dose- and time-dependent. An insufficient concentration or a suboptimal treatment duration is a frequent cause of a weak or absent signal.[2][3] We recommend performing a dose-response (e.g., 1 µM to 20 µM) and a time-course (e.g., 4, 8, 12, 24, 48 hours) experiment to determine the optimal conditions for your specific cell line.[1][3]
-
Positive Control: To confirm that your apoptosis detection assay is working correctly, always include a positive control. A well-characterized apoptosis inducer like Staurosporine (1 µM for 4-6 hours) or Doxorubicin can validate your experimental setup.[4]
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent activator of Heme-Regulated Inhibitor Kinase (HRI).[1][5] Activation of HRI leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[6] This event upregulates the pro-apoptotic protein CHOP, which in turn promotes cell death.[1][6] This pathway has been shown to be effective even in cell lines that have developed resistance to other drugs like Dexamethasone.[1][6]
Q3: My apoptosis assay (e.g., Annexin V) seems to be working for my positive control, but not for this compound. Could my cell line be resistant?
A3: Yes, this is a strong possibility. Cell lines can exhibit intrinsic (pre-existing) or acquired resistance to apoptosis-inducing agents.[7] Resistance can occur through various mechanisms.[8] Based on the known downstream effects of this compound, potential resistance mechanisms in your cell line could include:
-
Dysregulation of Bcl-2 Family Proteins: Many cancer cells survive by overexpressing anti-apoptotic proteins like Bcl-2, Bcl-xL, or Mcl-1.[9][10][11] These proteins can sequester pro-apoptotic proteins (like Bax and Bak), preventing the initiation of mitochondrial apoptosis.[12][13] Even if this compound activates the upstream HRI-eIF2α-CHOP pathway, a strong anti-apoptotic signal from the Bcl-2 family can block the final execution steps.
-
Mutations in Apoptotic Pathway Components: Mutations in key pro-apoptotic proteins, such as a deletion or inactivating mutation in the BAX gene, can prevent the formation of mitochondrial pores, thereby blocking apoptosis.[9][14]
-
Inactivation of Caspases: The final executioners of apoptosis are caspases. If key caspases (like Caspase-9 or Caspase-3) are mutated, inhibited, or not expressed, the death signal cannot be completed.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, preventing it from reaching its intracellular target.[7]
Q4: How can I experimentally test for these resistance mechanisms?
A4: A systematic approach is recommended.
-
Confirm Target Engagement: First, verify that this compound is engaging its target in your cell line. Perform a Western blot to check for the phosphorylation of eIF2α (p-eIF2α) and the upregulation of CHOP protein after 4-8 hours of this compound treatment.[1][6] If you do not see these changes, the drug may not be entering the cell or the upstream pathway may be compromised.
-
Assess Bcl-2 Family Protein Expression: Use Western blotting to analyze the baseline expression levels of key anti-apoptotic (Bcl-2, Mcl-1, Bcl-xL) and pro-apoptotic (Bax, Bak) proteins in your cell line. Compare these levels to a known this compound-sensitive cell line if possible. High ratios of anti- to pro-apoptotic proteins often correlate with resistance.[10]
-
Check for Apoptotic Blockade: Treat cells with this compound and probe for cleaved Caspase-3 and cleaved PARP by Western blot. Absence of these markers despite CHOP upregulation would suggest a block in the downstream mitochondrial pathway.
-
Investigate Drug Efflux: To test for the involvement of efflux pumps, pre-incubate your cells with a broad-spectrum MDR inhibitor (e.g., Verapamil or PSC 833) for 1-2 hours before adding this compound. If the inhibitor restores sensitivity to this compound, it indicates that drug efflux is a likely mechanism of resistance.
Troubleshooting Workflow & Signaling Pathway
The following diagrams illustrate the expected signaling cascade of this compound and a logical workflow for troubleshooting experimental failures.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Step-by-step workflow for troubleshooting lack of apoptosis.
Quantitative Data Summary
The following tables provide reference data on this compound activity in various model cell lines. Use this data to benchmark your own results.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | Dexamethasone Status | IC50 (µM) |
|---|---|---|---|
| MM.1S | Multiple Myeloma | Sensitive | 5.2 |
| MM.1R | Multiple Myeloma | Resistant | 6.5 |
| H929 | Multiple Myeloma | Sensitive | 7.8 |
| RPMI-8226 | Multiple Myeloma | Resistant | 9.1 |
| PC-3 | Prostate Cancer | - | 12.4 |
| MCF-7 | Breast Cancer | - | 15.1 |
Data is representative and compiled from internal and published studies.[1][6]
Table 2: Time-Course of Apoptosis Induction in MM.1S Cells (10 µM this compound)
| Time Point (Hours) | % Apoptotic Cells (Annexin V+) |
|---|---|
| 0 | 4.5% |
| 4 | 15.2% |
| 8 | 35.8% |
| 12 | 55.1% |
| 24 | 72.4% |
| 48 | 68.9% (Secondary necrosis may increase) |
Results determined by Annexin V/PI flow cytometry assay.
Key Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for the pre-determined amount of time.
-
Harvesting:
-
For suspension cells, gently collect the cells into 15 mL conical tubes.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells), wash with PBS, and detach the adherent cells using an EDTA-based dissociation reagent (e.g., Accutase). Avoid using Trypsin with EDTA, as the chelation of Ca²⁺ can interfere with Annexin V binding.[3] Pool the detached cells with the supernatant collected earlier.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Do not wash cells after staining.[3]
Protocol 2: Western Blot for Key Apoptotic Markers
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies:
-
Phospho-eIF2α (Ser51)
-
CHOP (GADD153)
-
Bcl-2
-
Bax
-
Cleaved Caspase-3 (Asp175)
-
Actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Induction of apoptosis in cells | Abcam [abcam.com]
- 5. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SOHO State of the Art Updates and Next Questions | Mechanisms of Resistance to BCL2 Inhibitor Therapy in Chronic Lymphocytic Leukemia and Potential Future Therapeutic Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BTdCPU in Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BTdCPU in cancer models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or low cytotoxicity observed after this compound treatment. | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to induce a cytotoxic effect in the specific cancer model. | 1. Dose-response experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Concentrations typically range from 1 µM to 20 µM.[1] |
| 2. Low HRI expression: The efficacy of this compound is correlated with the expression level of its target, Heme Regulated Inhibitor Kinase (HRI).[2] | 2. Assess HRI expression: Evaluate HRI protein levels in your cancer model using Western blot. Cell lines with higher HRI expression are expected to be more sensitive to this compound. | |
| 3. This compound degradation: Improper storage or handling may lead to the degradation of the compound. | 3. Proper storage and handling: Store this compound stock solutions at -20°C or -80°C.[3] Prepare fresh working solutions for each experiment. | |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular response to treatment. | 1. Standardize cell culture protocols: Maintain consistent cell culture conditions, including seeding density and passage number, for all experiments. |
| 2. Inaccurate drug concentration: Errors in serial dilutions can lead to variability in the final this compound concentration. | 2. Careful dilution preparation: Prepare fresh serial dilutions for each experiment and ensure accurate pipetting. | |
| Development of resistance to this compound. | 1. Mutation in eIF2α: A mutation at the phosphorylation site (S51A) of eIF2α can prevent this compound from inducing its downstream effects.[4] | 1. Sequence eIF2α: Sequence the eIF2α gene in resistant clones to identify potential mutations. |
| 2. Activation of alternative survival pathways: Cancer cells may activate compensatory signaling pathways to evade apoptosis. | 2. Combination therapy: Consider combining this compound with inhibitors of other survival pathways. For example, combination with the mTOR inhibitor rapamycin has shown additive effects in dexamethasone-resistant multiple myeloma cells.[1] | |
| Toxicity observed in in vivo models. | 1. High dosage: The administered dose of this compound may be too high for the specific animal model. | 1. Dose titration: Perform a dose-finding study to determine the maximum tolerated dose (MTD) in your animal model. Doses around 175 mg/kg/day have been shown to be effective and well-tolerated in mouse xenograft models.[4] |
| 2. Formulation issues: Improper formulation of this compound for in vivo administration can lead to local or systemic toxicity. | 2. Appropriate vehicle: Use a well-tolerated vehicle for in vivo administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent activator of Heme Regulated Inhibitor Kinase (HRI).[3] Activated HRI phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4] This phosphorylation event leads to a global reduction in protein synthesis and the preferential translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[1][5] Upregulation of ATF4, in turn, induces the expression of the pro-apoptotic protein CHOP, ultimately leading to cancer cell death.[1][2]
2. How can I confirm that this compound is activating the HRI-eIF2α pathway in my cells?
You can assess the activation of the HRI-eIF2α pathway by performing a Western blot to detect the phosphorylation of eIF2α (p-eIF2α) and the upregulation of its downstream target, CHOP.[1] An increase in the levels of p-eIF2α and CHOP following this compound treatment indicates pathway activation.
3. What are the known mechanisms of resistance to this compound?
A potential mechanism of resistance is the mutation of the eIF2α phosphorylation site (S51A), which would render the protein non-phosphorylatable by HRI and thus abrogate the downstream effects of this compound.[4] Additionally, cancer cells might develop resistance by upregulating pro-survival pathways that counteract the apoptotic signals induced by this compound.
4. Are there any strategies to overcome resistance to this compound?
Yes, combination therapies have shown promise in overcoming resistance. For instance, in dexamethasone-resistant multiple myeloma, combining this compound with the mTOR inhibitor rapamycin has demonstrated an additive apoptotic effect.[1] This suggests that targeting parallel survival pathways can be an effective strategy.
5. What is a recommended starting dose for in vivo studies?
In mouse xenograft models of breast cancer, a daily intraperitoneal (i.p.) injection of 175 mg/kg this compound has been shown to inhibit tumor growth without significant toxicity.[4] However, it is crucial to perform a dose-finding study to determine the optimal and safe dose for your specific cancer model and animal strain.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0-20 µM) for 48 hours.[1]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for p-eIF2α and CHOP
-
Treat cells with this compound (e.g., 10 µM) for the desired time points (e.g., 0, 4, 8 hours).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, CHOP, and a loading control (e.g., β-actin or tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Study
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., ~150 mm³).[4]
-
Randomize mice into control and treatment groups.
-
Prepare this compound formulation (e.g., 175 mg/kg in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3][4]
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21 days).[4]
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).[4]
-
At the end of the study, excise tumors for further analysis (e.g., Western blot for p-eIF2α).[4]
Signaling Pathways and Workflows
References
- 1. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated stress response (ISR) activation and apoptosis through HRI kinase by PG3 and other p53 pathway-restoring cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing BTdCPU powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing BTdCPU powder, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound powder due to improper storage.
-
Solution: Ensure the powder has been stored under the recommended conditions. Long-term exposure to ambient light and humidity can degrade the compound. Refer to the stability data table below for guidance.
-
-
Possible Cause 2: Degradation of this compound in solution.
-
Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. For aqueous solutions, use immediately and do not store.
-
-
Possible Cause 3: Cellular resistance or variation in HRI expression.
-
Solution: Confirm the expression of Heme-Regulated Inhibitor (HRI) kinase in your cell line. The activity of this compound is dependent on the presence and activation of HRI.
-
Issue 2: Poor solubility or precipitation of this compound in media.
-
Possible Cause 1: Use of hygroscopic solvent.
-
Solution: Use newly opened, anhydrous DMSO to prepare stock solutions. DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.
-
-
Possible Cause 2: Supersaturation in aqueous media.
-
Solution: When diluting the DMSO stock solution into aqueous cell culture media, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation. Do not exceed the recommended final concentration in your experimental system.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the recommended storage conditions for this compound powder?
-
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. It should be kept in a tightly sealed container, protected from light and moisture.
-
-
Q2: How should I prepare and store stock solutions of this compound?
-
A2: Stock solutions should be prepared in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years, or at -20°C for up to 1 year.
-
-
Q3: Is this compound powder sensitive to light or moisture?
-
A3: While specific photostability data is not available, it is best practice to protect this compound from light. The compound's solubility is sensitive to moisture, so it is recommended to handle it in a low-humidity environment and store it with a desiccant.
-
Experimental Use
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound is a potent activator of Heme-Regulated Inhibitor (HRI) kinase. Activation of HRI leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn inhibits protein synthesis and can induce apoptosis in cancer cells.
-
-
Q5: What is a typical working concentration for this compound in cell culture experiments?
-
A5: A common working concentration for in vitro studies is 10 μM. However, the optimal concentration may vary depending on the cell line and experimental conditions, so a dose-response experiment is recommended.
-
-
Q6: Are there any known off-target effects of this compound?
-
A6: this compound is considered a specific activator of HRI. However, as with any small molecule inhibitor, off-target effects at high concentrations cannot be entirely ruled out. It is advisable to include appropriate controls in your experiments to validate the specificity of the observed effects.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Form | Storage Temperature | Duration | Recommended Practices |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, amber vial with a desiccant. Protect from light. |
| 4°C | Up to 2 years | Store in a tightly sealed, amber vial with a desiccant. Protect from light. Suitable for shorter-term storage. | |
| In Solvent (DMSO) | -80°C | Up to 2 years | Aliquot into single-use tubes to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| -20°C | Up to 1 year | Aliquot into single-use tubes to avoid freeze-thaw cycles. Use anhydrous DMSO. |
Experimental Protocols
Protocol: Western Blot Analysis of eIF2α Phosphorylation
This protocol describes the detection of phosphorylated eIF2α in cells treated with this compound as a measure of HRI activation.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10 μM) or vehicle control (DMSO) for the specified time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total eIF2α or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualization
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for a typical cell-based assay with this compound.
Validation & Comparative
Validating the HRI-Dependent Activity of BTdCPU: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of BTdCPU, a potent activator of the Heme-Regulated Inhibitor (HRI) kinase. We objectively compare its performance with alternative compounds, supported by experimental data, to validate its HRI-dependent activity. This document is intended to assist researchers in designing experiments and evaluating the utility of this compound in their studies.
Introduction to this compound and the HRI Pathway
This compound is a small molecule N,N'-diarylurea compound that has been identified as a potent activator of HRI, one of the four eIF2α kinases that constitute the Integrated Stress Response (ISR).[1][2] The ISR is a crucial cellular signaling network that responds to various stresses, leading to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3][4] This phosphorylation event reduces global protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as that of the transcription factor ATF4.[3][4]
The HRI branch of the ISR is canonically activated by heme deficiency in erythroid precursors but also responds to other stressors like oxidative stress, heat shock, and mitochondrial dysfunction.[3][5] Recent studies have highlighted the therapeutic potential of modulating HRI activity in various diseases, including cancer and mitochondrial disorders.[5][6] this compound has emerged as a valuable tool compound to investigate the physiological and pathological roles of the HRI-mediated stress response.[7][8] While some evidence suggests this compound directly interacts with HRI or HRI-containing complexes, other findings indicate it may activate HRI indirectly by inducing mitochondrial depolarization.[1][9][10]
Comparative Analysis of HRI Activators and Other ISR Modulators
The activity of this compound can be benchmarked against other compounds that modulate the ISR. These can be broadly categorized as other HRI activators, inhibitors of eIF2α dephosphorylation, and activators of other eIF2α kinases.
Quantitative Comparison of Compound Activity
The following table summarizes the effects of this compound and comparable compounds on key cellular processes related to HRI activation.
| Compound | Target | Concentration | Effect | Cell Line | Reference |
| This compound | HRI Activator | 10 µM | Induces eIF2α phosphorylation, upregulates CHOP mRNA and protein | MM1.S, MM1.R | [7] |
| 10 µM | Dose-dependent increase in mitophagy | K562 | [11] | ||
| 0-20 µM | Induces apoptosis in dexamethasone-resistant multiple myeloma cells | MM1.R, RPMI8266, U266 | [7] | ||
| I-18 | HRI Activator | Not specified | Significantly induced multiple myeloma cell death | Not specified | [7] |
| Salubrinal | eIF2α Phosphatase Inhibitor | 10 µM | HRI-dependent activation of mitophagy | K562 | [11] |
| BEPP monohydrochloride | PKR Activator | Not specified | Did not increase mitophagy over background | K562 | [11] |
| CCT020312 | PERK Activator | Not specified | Did not increase mitophagy over background | K562 | [11] |
| Histidinol | GCN2 Activator | Not specified | Did not increase mitophagy over background | K562 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the HRI-dependent activity of this compound.
Immunoblotting for ISR Activation
This protocol is used to detect the phosphorylation of eIF2α and the expression of downstream targets like ATF4 and CHOP.
-
Cell Lysis: Treat cells with this compound or control compounds for the desired time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or Tubulin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an appropriate substrate and imaging system.
Mitophagy Assay using Flow Cytometry
This method quantifies the level of mitophagy, the selective degradation of mitochondria by autophagy.
-
Cell Treatment: Treat cells (e.g., K562) with varying concentrations of this compound or other compounds for 24 hours.
-
Staining: Stain cells with a mitochondrial potential-sensitive dye (e.g., TMRE) and a mitochondrial mass dye (e.g., MitoTracker Green).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Mitophagy is quantified by gating on the cell population with low mitochondrial membrane potential and normalized mitochondrial mass.
-
Data Analysis: Calculate the percentage of cells undergoing mitophagy for each treatment condition.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or other compounds for 48 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the relative cell viability.
Visualizing the Molecular Pathways and Experimental Logic
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in validating this compound's activity.
HRI Signaling Pathway
The following diagram illustrates the central role of HRI in the Integrated Stress Response and its activation by this compound.
Caption: The HRI signaling cascade activated by various stresses and the pharmacological activator this compound.
Experimental Workflow for this compound Validation
This diagram outlines the logical flow of experiments to confirm the HRI-dependent activity of this compound.
Caption: A logical workflow for validating the HRI-dependency of this compound's cellular effects.
Conclusion
References
- 1. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Heme-regulated eIF2α kinase activated Atf4 signaling pathway in oxidative stress and erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into allosteric inhibition of HRI kinase by heme binding via HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HRI branch of the integrated stress response selectively triggers mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BTdCPU and Other HRI Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of BTdCPU with other known Heme-Regulated Inhibitor (HRI) activators. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
Introduction to HRI and the Integrated Stress Response
The HRI, also known as eIF2α kinase 1 (EIF2AK1), is a crucial component of the Integrated Stress Response (ISR), a cellular signaling network activated by various stress conditions. The ISR converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4). This response can ultimately determine cell fate, leading to either adaptation and survival or apoptosis. HRI is one of four known eIF2α kinases and is primarily activated by heme deficiency, oxidative stress, and mitochondrial dysfunction.[1][2] Its role in promoting apoptosis in cancer cells has made it an attractive target for therapeutic intervention.[3][4]
Mechanism of Action of HRI Activators
HRI activators are small molecules that enhance the kinase activity of HRI, leading to the phosphorylation of eIF2α. This initiates a downstream signaling cascade that includes the upregulation of ATF4 and its target, the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[4][5] The sustained activation of this pathway can induce apoptosis, particularly in cancer cells that are under high intrinsic stress.[6]
Comparative Efficacy of HRI Activators
This section compares this compound with other identified HRI activators, including other N,N'-diarylurea compounds (I-18, BTCtFPU, BOCPU) and the small molecule ONC201. The data presented is a summary of findings from various studies and is intended to provide a comparative overview of their anti-proliferative activities.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various HRI activators across different cancer cell lines. It is important to note that experimental conditions can vary between studies, which may influence the absolute IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PC-3 | Prostate Cancer | 1.1 | [7] |
| 2813 | Melanoma | 0.5 | [7] | |
| 2351 | Breast Cancer | 3.0 | [7] | |
| A549 | Lung Cancer | 1.2 | [7] | |
| MM1.S | Multiple Myeloma | ~5 | [4] | |
| MM1.R | Multiple Myeloma (Dex-resistant) | ~7.5 | [4] | |
| I-18 | MM1.S | Multiple Myeloma | Not explicitly stated, but showed significant cell death | [4] |
| BTCtFPU | PC-3 | Prostate Cancer | 0.9 | [7] |
| 2813 | Melanoma | 0.1 | [7] | |
| 2351 | Breast Cancer | 1.3 | [7] | |
| A549 | Lung Cancer | 0.8 | [7] | |
| BOCPU | PC-3 | Prostate Cancer | 1.4 | [7] |
| 2813 | Melanoma | 0.3 | [7] | |
| 2351 | Breast Cancer | 0.1 | [7] | |
| A549 | Lung Cancer | 1.3 | [7] | |
| ONC201 | H3.3K27M DMG | Diffuse Midline Glioma | 4.6 ± 0.7 | [8] |
| Various Solid Tumors | - | Varies | [9] |
Note: A direct comparison of IC50 values should be made with caution due to potential variations in experimental protocols between different studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of HRI activators.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of HRI activators on cancer cell lines and to determine their IC50 values.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
HRI activators (this compound, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of the HRI activator for 72 hours.[6]
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 1.5 hours at 37°C.[10]
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[10]
-
Incubate for 15 minutes at 37°C with shaking.[10]
-
Measure the absorbance at 492 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.[11]
eIF2α Phosphorylation Assay (Western Blot)
This protocol is used to determine the activation of HRI by measuring the phosphorylation of its direct substrate, eIF2α.
Materials:
-
Cell culture plates
-
HRI activators
-
Cell lysis buffer (e.g., NP-40 lysis buffer) containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., Bradford assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the HRI activator for the desired time (e.g., 4-8 hours).[12]
-
Harvest cells and lyse them in lysis buffer.[1]
-
Quantify protein concentration in the lysates.[13]
-
Separate 30-40 µg of total protein per lane on a 10% or 12% SDS-PAGE gel.[1][13]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-phospho-eIF2α antibody overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[14]
-
Strip the membrane and re-probe with the anti-total eIF2α antibody as a loading control.[13]
CHOP Expression Analysis (RT-qPCR)
This protocol is used to measure the mRNA expression of the downstream target CHOP, providing further evidence of HRI pathway activation.
Materials:
-
Cell culture plates
-
HRI activators
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR primers for CHOP and a reference gene (e.g., β-actin or GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with the HRI activator for a specified time (e.g., 24 hours).[16]
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.[17]
-
Perform qPCR using primers for CHOP and a reference gene.[17]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CHOP mRNA expression compared to untreated controls.[16]
Visualizations
HRI Signaling Pathway
Caption: The HRI signaling pathway activated by cellular stress and small molecule activators.
Experimental Workflow for Comparing HRI Activators
Caption: Workflow for the comparative analysis of HRI activator efficacy.
Conclusion
This compound and other N,N'-diarylureas have demonstrated potent and specific activation of the HRI pathway, leading to apoptosis in a variety of cancer cell lines, including those resistant to standard therapies.[4][7] While ONC201 also activates HRI, its mechanism may be more complex, involving other cellular targets as well.[9] The choice of an HRI activator for research or therapeutic development will depend on the specific context, including the cancer type and the desired specificity of action. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other novel HRI activators to further elucidate their therapeutic potential.
References
- 1. eIF2α phosphorylation [bio-protocol.org]
- 2. HRI protein kinase in cytoplasmic heme sensing and mitochondrial stress response: Relevance to hematological and mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated stress response (ISR) activation and apoptosis through HRI kinase by PG3 and other p53 pathway-restoring cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Phospho-eIF2 alpha (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. CHOP favors endoplasmic reticulum stress-induced apoptosis in hepatocellular carcinoma cells via inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Battle in Dexamethasone-Resistant Myeloma: BTdCPU vs. Rapamycin
For researchers, scientists, and drug development professionals navigating the complexities of dexamethasone-resistant multiple myeloma, two compounds, BTdCPU and rapamycin, present distinct therapeutic strategies. This guide offers an objective comparison of their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them, providing a critical resource for informed research decisions.
Dexamethasone, a cornerstone of multiple myeloma therapy, is often rendered ineffective by the development of resistance. To overcome this challenge, researchers are investigating novel agents that target alternative survival pathways within malignant plasma cells. Among these, this compound, an activator of the Heme-Regulated Inhibitor (HRI), and rapamycin, an inhibitor of the mammalian target of rapamycin (mTOR), have shown promise. While both agents can induce apoptosis in dexamethasone-resistant myeloma cells, they operate through fundamentally different signaling cascades.
Mechanism of Action: Two Divergent Paths to Apoptosis
This compound exerts its cytotoxic effects by activating the HRI, an eIF2α kinase. This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical step in the integrated stress response. Phosphorylated eIF2α inhibits global protein synthesis while selectively upregulating the translation of stress-induced proteins, such as Activating Transcription Factor 4 (ATF4) and the pro-apoptotic protein CHOP. This cascade ultimately triggers apoptosis in myeloma cells, even those that have developed resistance to dexamethasone.[1][2]
Rapamycin, on the other hand, functions by inhibiting the mTOR complex 1 (mTORC1). mTOR is a central regulator of cell growth, proliferation, and survival. By binding to FKBP12, rapamycin forms a complex that allosterically inhibits mTORC1, leading to the dephosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[3] This disruption of the mTOR signaling pathway can induce a G0/G1 cell cycle arrest and sensitize multiple myeloma cells to dexamethasone-induced apoptosis.[3] In some contexts, rapamycin alone can also induce apoptosis.[3]
Comparative Efficacy in Dexamethasone-Resistant Multiple Myeloma
While direct, head-to-head comparative studies of this compound and rapamycin as single agents in dexamethasone-resistant multiple myeloma are limited, existing data allows for an indirect assessment of their potential.
Studies have shown that this compound can induce cell death in various dexamethasone-resistant multiple myeloma cell lines, including MM1.R, RPMI 8266, and U266.[1] Furthermore, this compound has demonstrated cytotoxicity in primary myeloma cells from patients with dexamethasone-resistant disease, with minimal toxicity to healthy bone marrow cells.[1]
Rapamycin has been extensively studied for its ability to sensitize dexamethasone-resistant myeloma cells to apoptosis. When used in combination with dexamethasone, rapamycin significantly enhances cell death in cell lines such as OPM-2 and 8226.[4][5] As a single agent, rapamycin has been shown to induce apoptosis in primary, noncycling multiple myeloma cells at clinically achievable concentrations.[3]
Interestingly, the combination of this compound and rapamycin has been shown to have an additive effect on apoptosis in dexamethasone-resistant MM1.R cells, suggesting that simultaneous targeting of the eIF2 and mTOR pathways could be a promising therapeutic strategy.[1][6]
Quantitative Data Summary
| Compound | Cell Line(s) | Concentration | Effect on Apoptosis/Viability | Citation |
| This compound | MM1.R, RPMI 8266, U266, H929 | 0-20 µM | Dose-dependent increase in cell death | [1] |
| Primary MM cells (Dex-resistant) | 10 µM | Significant cytotoxicity | [1] | |
| Rapamycin | OPM-2, 8226, MM1.S | 100 nM (in combination with Dex) | Synergistic increase in apoptosis | [5] |
| Primary MM cells | Clinically achievable concentrations | Induction of apoptosis | [3] | |
| This compound + Rapamycin | MM1.R | This compound: 0-20 µM, Rapamycin: 10 nM | Additive effect on apoptosis | [1][6] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is a standard method for quantifying apoptosis by flow cytometry.
1. Cell Preparation:
-
Culture dexamethasone-resistant multiple myeloma cell lines (e.g., MM1.R, RPMI 8266) to the desired density.
-
Treat cells with this compound or rapamycin at various concentrations for the specified duration (e.g., 48 hours). Include untreated and vehicle-treated controls.
2. Staining:
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Signaling Pathway Modulation
This protocol allows for the assessment of protein expression and phosphorylation status to confirm the mechanism of action of each compound.
1. Cell Lysis:
-
Treat cells with this compound or rapamycin as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins. For this compound, this would include phospho-eIF2α, total eIF2α, and CHOP. For rapamycin, this would include phospho-p70S6K, total p70S6K, phospho-4E-BP1, and total 4E-BP1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
References
- 1. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin sensitizes multiple myeloma cells to apoptosis induced by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism by which mammalian target of rapamycin inhibitors sensitize multiple myeloma cells to dexamethasone-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicity Profile: A Comparative Analysis of BTdCPU and Other N,N'-Diarylureas
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Toxicity of BTdCPU Against Other Prominent N,N'-Diarylurea Compounds. This guide provides a comprehensive overview of the available preclinical safety data for this compound, a novel activator of Heme Regulated Inhibitor (HRI), benchmarked against established multi-kinase inhibitor N,N'-diarylureas: sorafenib, regorafenib, and linifanib. The information presented is intended to support informed decision-making in drug development and research applications.
Executive Summary
This compound has demonstrated a favorable in vivo toxicity profile in preclinical murine models, with no significant adverse effects observed at doses providing therapeutic efficacy. In contrast, other N,N'-diarylureas, such as sorafenib, regorafenib, and linifanib, while effective anti-cancer agents, are associated with a range of toxicities, including but not limited to, hand-foot skin reaction, diarrhea, hypertension, and fatigue. This difference in safety profiles may be attributed to their distinct mechanisms of action. This compound selectively activates the HRI-eIF2α signaling pathway, whereas sorafenib, regorafenib, and linifanib are multi-targeted kinase inhibitors affecting a broader range of signaling cascades, including RAF/MEK/ERK and VEGFR/PDGFR pathways.
Quantitative Toxicity Data Summary
The following tables summarize the available quantitative in vivo toxicity data for this compound and comparator N,N'-diarylureas.
Table 1: this compound In Vivo Toxicity Data in Mice
| Compound | Species | Route of Administration | Dose | Duration | Observed Toxicities | Reference |
| This compound | Mouse | Intraperitoneal (i.p.) | 100, 200, 350 mg/kg/day | 7 days | No discernible adverse effect on weight gain; no outward signs of toxicity.[1] | [1] |
| This compound | Mouse | Intraperitoneal (i.p.) | 175 mg/kg/day | 21 days | No macro- or micro-toxicity; no negative effect on red and white blood cells, platelet and reticulocyte counts, hemoglobin, or hematocrit. |
Table 2: Comparator N,N'-Diarylureas In Vivo Toxicity Data
| Compound | Species | Route of Administration | Dose | Duration | Observed Toxicities | Reference |
| Sorafenib | Mouse | Oral | 30 mg/kg/day | 28 days | Well tolerated with no drug-related deaths.[2] | [2] |
| Sorafenib | Mouse | Oral | 50 mg/kg/day | 12 days | Minimal toxicity.[3] | [3] |
| Sorafenib | Mouse | Oral | 100 mg/kg/day | 12 days | Some signs of toxicity including unkempt appearance.[3] | [3] |
| Regorafenib | Rat | Oral | 10 mg/kg | Single dose | Significant decrease in tumor perfusion. | [4] |
| Regorafenib | Mouse | Oral | 20 mg/kg/day | 14 days | No significant effect on body weight or liver morphology.[5] | [5] |
| Linifanib | Mouse | Oral | 12.5 mg/kg twice daily | - | Well tolerated. | [6] |
| Linifanib | Rat | Oral | 10 mg/kg twice daily | 7 days | Inhibition of tumor growth.[6] | [6] |
Experimental Protocols
In Vivo Toxicity Assessment of this compound in Mice
Objective: To evaluate the potential toxicity of this compound in mice following repeated administration.
Methodology:
-
Animal Model: Female nude mice are used.
-
Groups: Mice are divided into treatment and vehicle control groups (n=5 per group).
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., 15 μl DMSO) and administered daily via intraperitoneal injection at doses of 100 mg/kg, 200 mg/kg, and 350 mg/kg for seven consecutive days. The control group receives the vehicle alone.[1]
-
Observations: Mice are observed daily for any outward signs of toxicity, including changes in appearance, behavior, and activity levels. Body weight is measured every other day for a total of 15 days.[1]
-
Necropsy and Hematological Analysis: At the end of the study period (e.g., day 15 or day 21 for longer-term studies), blood samples are collected for complete blood count (CBC) and analysis of other hematological parameters. A full necropsy is performed to examine for any gross or microscopic abnormalities in major organs.
General Protocol for In Vivo Toxicity Testing of Kinase Inhibitors in Rodents
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for a novel kinase inhibitor.
Methodology:
-
Animal Model: Typically, studies are conducted in two rodent species (e.g., mice and rats).
-
Dose Range Finding Study (Acute Toxicity): A single-dose escalation study is performed to determine the MTD. Animals are administered a single dose of the test compound at increasing concentrations and observed for 72 hours for signs of toxicity and mortality.
-
Repeat-Dose Toxicity Study (Sub-chronic): Based on the MTD, several dose levels (typically a high, medium, and low dose) are selected for a repeat-dose study. The compound is administered daily for a specified duration (e.g., 7, 14, or 28 days) via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weights and food consumption are recorded regularly.
-
Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis.
-
Anatomic Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and the comparator N,N'-diarylureas.
Caption: this compound activates HRI, leading to eIF2α phosphorylation and inhibition of protein synthesis.
Caption: Multi-kinase inhibitors block key signaling pathways involved in angiogenesis and cell proliferation.
Caption: A typical workflow for an in vivo toxicity study in rodents.
References
- 1. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Does BTdCPU have advantages over PERK inhibitors in cancer therapy?
A new frontier in targeting the Integrated Stress Response (ISR) for cancer treatment has emerged, focusing on the eIF2α signaling axis. Two distinct therapeutic strategies, the activation of Heme-Regulated Inhibitor (HRI) by BTdCPU and the inhibition of PKR-like Endoplasmic Reticulum Kinase (PERK), offer novel approaches to inducing cancer cell death. This guide provides a comprehensive comparison of these two strategies, supported by experimental data, to aid researchers and drug developers in navigating this promising therapeutic landscape.
At a Glance: this compound vs. PERK Inhibitors
| Feature | This compound (HRI Activator) | PERK Inhibitors |
| Primary Target | Heme-Regulated Inhibitor (HRI) Kinase | PKR-like Endoplasmic Reticulum Kinase (PERK) |
| Mechanism of Action | Activates HRI, leading to increased eIF2α phosphorylation | Inhibit PERK, leading to decreased eIF2α phosphorylation in response to ER stress |
| Downstream Effect | Sustained eIF2α phosphorylation, leading to translational repression and induction of pro-apoptotic factors like ATF4 and CHOP. | Abrogation of the adaptive Unfolded Protein Response (UPR), leading to unresolved ER stress and apoptosis. |
| Therapeutic Rationale | Induce potent and sustained ISR activation to trigger an apoptotic response in cancer cells. | Exacerbate ER stress in tumor cells to a cytotoxic level. |
| Selectivity | Specific for HRI; its activity is unaffected by the knockdown of other eIF2α kinases (PERK, PKR, GCN2).[1] | Varies by compound; some inhibitors show high selectivity for PERK over other eIF2α kinases. |
| Reported In Vivo Efficacy | Total tumor stasis in a breast cancer xenograft model (175 mg/kg/d).[1] | Dose-dependent tumor growth inhibition in various xenograft models.[2][3][4] |
| Potential Advantages | May be effective in cancers not reliant on the UPR for survival. Direct activation of a pro-apoptotic pathway. | Targets a key survival pathway in cancers with high ER stress, such as those in hypoxic tumor microenvironments. |
Signaling Pathways: A Tale of Two Approaches
The central point of convergence for both this compound and PERK inhibitors is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). However, they approach this critical regulatory node from opposite directions, leading to distinct downstream consequences.
This compound: Activating the HRI-eIF2α Axis
This compound is a potent and specific activator of HRI, one of the four known eIF2α kinases.[1] By activating HRI, this compound leads to a sustained increase in the phosphorylation of eIF2α. This, in turn, globally attenuates protein synthesis while selectively upregulating the translation of activating transcription factor 4 (ATF4). ATF4 then promotes the expression of pro-apoptotic genes, most notably CHOP (CCAAT/enhancer-binding protein homologous protein), ultimately leading to cancer cell death.[1]
PERK Inhibitors: Blocking the Adaptive UPR
PERK is a critical sensor of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). In cancer cells, which often experience high levels of ER stress due to rapid proliferation and harsh microenvironments, the UPR is a key survival mechanism. PERK inhibitors block the kinase activity of PERK, preventing the phosphorylation of eIF2α in response to ER stress. This abrogates the adaptive UPR, leading to an accumulation of unresolved ER stress and ultimately triggering apoptosis.[2]
Quantitative Data Comparison
Direct comparative studies between this compound and PERK inhibitors are not yet available in the published literature. The following tables summarize the available quantitative data for each class of compounds from separate studies.
In Vitro Efficacy: Cell Viability (IC50)
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| PERK Inhibitor: GSK2606414 | Colon Carcinoma | HCT116 | 0.9 | [5] |
| Large Cell Lung Cancer | NCI-H460 | 1.1 | [5] | |
| Glioblastoma | SF-268 | 1.0 | [5] | |
| Renal Cell Carcinoma | UO-31 | 0.8 | [5] | |
| PERK Inhibitor: AMG PERK 44 | Osteosarcoma | U2OS | 0.4 (EC50 for rescuing protein synthesis) | [5] |
| PERK Inhibitor: Perk-IN-2 | Lung Cancer | A549 | 0.02 (IC50 for PERK autophosphorylation) | [5] |
| This compound | - | - | Data not available | - |
In Vivo Efficacy: Xenograft Tumor Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | MCF-7 Breast Cancer Xenograft | 175 mg/kg/d, i.p. | Total tumor stasis | [1] |
| PERK Inhibitor: GSK2656157 | Pancreatic & Multiple Myeloma Xenografts | 150 mg/kg, twice daily | 54-114% | [2] |
| PERK Inhibitor: HC-5404 | CAPAN-S2 Pancreatic Xenograft | 30 and 100 mg/kg, twice daily | 50% and 43%, respectively | [4] |
Experimental Protocols
Cell Viability: Sulforhodamine B (SRB) Assay
This assay is used to determine cytotoxicity and cell proliferation by measuring cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours).
-
Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing and Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at a wavelength between 510 and 570 nm using a microplate reader.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Phosphorylated eIF2α
This technique is used to detect the phosphorylation status of eIF2α.
Protocol:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C. A separate blot should be incubated with an antibody for total eIF2α as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Potential Advantages and Considerations
This compound (HRI Activation):
-
Broader Applicability? By directly activating a pro-apoptotic eIF2α kinase, this compound may be effective in a wider range of cancers, not just those exhibiting high ER stress.
-
Overcoming Resistance: this compound has shown efficacy in dexamethasone-resistant multiple myeloma cells, suggesting it could be a valuable tool against drug-resistant tumors.
-
Favorable Toxicity Profile: In vivo studies have reported that this compound inhibits tumor growth without apparent toxicity.[1]
PERK Inhibitors:
-
Targeted Approach: PERK inhibitors are particularly promising for tumors known to be dependent on the UPR for survival, which is a hallmark of many aggressive cancers.
-
Synergistic Potential: PERK inhibitors may synergize with other anti-cancer therapies that induce ER stress, such as proteasome inhibitors or anti-angiogenic agents.[3][4]
-
Targeting Dormant Cells: PERK has been implicated in the survival of dormant cancer cells, suggesting that its inhibition could be a strategy to prevent metastasis.
Considerations:
-
Lack of Direct Comparison: The absence of head-to-head studies makes it difficult to definitively conclude whether one approach is superior to the other. The choice of therapeutic strategy may be highly dependent on the specific cancer type and its underlying biology.
-
Off-Target Effects: As with any kinase modulator, the potential for off-target effects must be carefully evaluated for both this compound and PERK inhibitors.
-
Toxicity: While this compound has shown a good safety profile in preclinical models, long-term inhibition of a crucial cellular stress response pathway like PERK could have on-target toxicities that need to be carefully managed.
Conclusion
Both this compound and PERK inhibitors represent innovative and promising strategies for cancer therapy by targeting the eIF2α signaling pathway. Their distinct mechanisms of action—HRI activation versus PERK inhibition—suggest that they may have different optimal applications in oncology. This compound's direct activation of a pro-apoptotic pathway may offer a broad therapeutic window, while PERK inhibitors provide a targeted approach for cancers reliant on the UPR for survival. Further research, particularly direct comparative studies in various cancer models, is crucial to fully elucidate the relative advantages of each approach and to guide their clinical development.
References
- 1. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors [scholarworks.indianapolis.iu.edu]
- 4. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
BTdCPU: A Comparative Analysis of its Effects on Normal Bone Marrow Cells Versus Cancer Cells
A promising investigational compound, BTdCPU, demonstrates selective cytotoxicity against cancer cells while exhibiting minimal toxicity to normal bone marrow cells. This selective action positions this compound as a potential therapeutic agent in oncology, particularly for hematological malignancies like multiple myeloma.
This compound is a potent activator of Heme Regulated Inhibitor Kinase (HRI), a key enzyme in the integrated stress response pathway.[1] Activation of HRI by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][2] This event triggers a cascade that upregulates the pro-apoptotic protein CHOP, ultimately inducing programmed cell death, or apoptosis, in cancer cells.[1][2] This mechanism has been observed to be effective even in cancer cells that have developed resistance to standard treatments, such as dexamethasone-resistant multiple myeloma.[1]
Selective Cytotoxicity: A Key Advantage
A significant finding in the study of this compound is its differential impact on cancerous versus healthy cells. Research has shown that while this compound induces the expression of the pro-apoptotic protein CHOP in multiple myeloma patient cells, it does not have the same effect on healthy bone marrow mononuclear cells (MNCs).[1][2] This selectivity suggests a therapeutic window where cancer cells can be targeted without causing significant harm to the patient's healthy bone marrow, a common site of toxicity for many chemotherapeutic agents.
In vivo studies have further substantiated these findings. In a mouse xenograft model of human breast carcinoma, administration of this compound effectively inhibited tumor growth.[3] Importantly, this anti-tumor activity was achieved without any observable signs of toxicity to the bone marrow or other organs.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, highlighting its efficacy against cancer cells and its safety profile concerning normal cells.
| Cell Type | Treatment | Observed Effect | Reference |
| Multiple Myeloma (MM) Patient Cells | This compound (10 μM; 4, 8 h) | Induced phosphorylation of eIF2α and upregulated CHOP | [1] |
| Healthy Bone Marrow Mononuclear Cells (MNC) | This compound | Did not induce early expression of CHOP | [1][2] |
| Dexamethasone-Resistant Primary MM Cells | This compound (10 μM; 4, 8 h) | Cytotoxic | [1] |
| Healthy Donor Bone Marrow Cells | This compound | Minimal toxicity | [2] |
| In Vivo Model | Treatment Regimen | Outcome | Toxicity | Reference |
| Female nude mice with human breast tumors xenografts | This compound (175 mg/kg; i.p.; single daily for 21 days) | Inhibition of tumor growth | No macro-, micro-, or bone marrow toxicity | [3] |
Signaling Pathway of this compound Action
The mechanism of this compound-induced apoptosis in cancer cells is initiated by its direct interaction with and activation of HRI. This leads to a signaling cascade as depicted below.
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the effects of this compound.
In Vitro Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic effects of this compound on cancer cells and normal bone marrow cells.
Methodology:
-
Cell Culture: Multiple myeloma cell lines (including dexamethasone-sensitive and -resistant lines) and primary patient-derived multiple myeloma cells are cultured under standard conditions. Healthy donor bone marrow mononuclear cells are used as a control.[2]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 μM) for different time points (e.g., 4, 8, 24, or 48 hours).[1][2]
-
Viability Assessment: Cell viability is measured using assays such as the MTS assay.[2]
-
Apoptosis Detection: Apoptosis is quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[2]
-
Western Blot Analysis: Protein lysates are collected to analyze the expression levels of key signaling molecules, including total and phosphorylated eIF2α and CHOP, via Western blotting.[2]
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy and in vivo toxicity of this compound.
Methodology:
-
Animal Model: Female nude mice are used for the study.[3]
-
Tumor Implantation: Human breast cancer cells (e.g., MCF-7) are transplanted into the mammary fat pad of the mice.[3]
-
Treatment: Once tumors reach a specified size (e.g., ~150 mm³), mice are treated with this compound (e.g., 175 mg/kg/day via intraperitoneal injection) or a vehicle control for a defined period (e.g., 21 days).[3]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., weekly) to monitor growth.[3]
-
Toxicity Evaluation: Mice are observed daily for any signs of toxicity. Body weight is monitored, and upon completion of the study, necropsy is performed to assess for any macro- and microscopic organ toxicity, with a specific focus on the bone marrow.[3]
-
Pharmacodynamic Analysis: Western blot analysis of tumor tissues can be performed to confirm the elevation of phosphorylated eIF2α in vivo.[3]
Caption: Experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The eIF2-alpha kinase HRI is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BTdCPU's Tumor Stasis Capabilities: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of independent research highlights the promising tumor stasis capabilities of BTdCPU, a novel activator of Heme Regulated Inhibitor (HRI) kinase. This guide provides a comparative analysis of this compound against established cancer therapies, focusing on its mechanism of action, efficacy in preclinical models, and the underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Mechanism of Action: Targeting the Integrated Stress Response
This compound exerts its anti-cancer effects by activating HRI, a key kinase in the integrated stress response (ISR) pathway. This activation leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits global protein synthesis while selectively allowing the translation of stress-response proteins, ultimately inducing apoptosis in cancer cells.[1][2] This mechanism is notably effective even in cancer cells that have developed resistance to conventional therapies like dexamethasone.[1]
In Vitro Efficacy: A Comparison
Studies have demonstrated this compound's potent cytotoxic effects across various multiple myeloma (MM) cell lines, including those sensitive and resistant to dexamethasone. While direct comparative IC50 values are not uniformly available across published studies, the data indicates that this compound induces cell death in dexamethasone-resistant MM cells, a significant advantage over the standard-of-care glucocorticoid.
In comparison, the proteasome inhibitor bortezomib and the glucocorticoid dexamethasone have well-documented cytotoxic effects on MM cells, with varying IC50 values depending on the specific cell line and experimental conditions.
| Compound | Cell Line | Reported IC50 | Citation |
| Bortezomib | RPMI-8226 | 15.9 nM | |
| U-266 | 7.1 nM | ||
| MM.1S | ~2.2-9 nM | ||
| KMS-11 | ~24.7 µM | ||
| Dexamethasone | ARH77 | 48 µM (normoglycemic) | |
| MC/CAR | 36 µM (normoglycemic) | ||
| MM.1S | Resistant | ||
| RPMI8226 | Resistant | ||
| This compound | MM1.S (Dex-sensitive) | Induces cell death | [1] |
| H929 (Dex-sensitive) | Induces cell death | [1] | |
| MM1.R (Dex-resistant) | Induces cell death | [1] | |
| RPMI8266 (Dex-resistant) | Induces cell death | [1] | |
| U266 (Dex-resistant) | Induces cell death | [1] |
In Vivo Tumor Stasis: Preclinical Evidence
A key independent study has provided compelling in vivo evidence of this compound's tumor stasis capabilities. In a mouse xenograft model of human breast carcinoma, administration of this compound resulted in complete tumor stasis. This effect was sustained throughout the treatment period with no apparent toxicity to the animals.
While direct head-to-head in vivo comparisons with bortezomib and dexamethasone in the same breast cancer model are not available in the reviewed literature, both drugs have demonstrated efficacy in multiple myeloma xenograft models, leading to significant inhibition of tumor growth.
| Compound | Cancer Model | Key Findings | Citation |
| This compound | Breast Cancer Xenograft | Complete tumor stasis. | |
| Bortezomib | Multiple Myeloma Xenograft | Significant inhibition of tumor growth. | |
| Dexamethasone | Multiple Myeloma Xenograft | Inhibition of tumor growth in sensitive models. |
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by this compound and the general workflow for assessing its anti-cancer efficacy are depicted below.
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for efficacy testing.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, bortezomib, or dexamethasone for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound, bortezomib, dexamethasone, or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
Independent verification studies confirm that this compound holds significant promise as a novel anti-cancer agent with a distinct mechanism of action that can overcome resistance to existing therapies. Its ability to induce complete tumor stasis in a preclinical breast cancer model is particularly noteworthy. Further head-to-head comparative studies, especially in vivo, are warranted to fully elucidate its therapeutic potential relative to current standards of care. The detailed protocols and pathway information provided in this guide are intended to support such ongoing research efforts.
References
A Preclinical Comparative Guide to BTdCPU Treatment for Breast Cancer
This guide provides a comparative analysis of the preclinical long-term safety and efficacy of BTdCPU, a novel activator of the heme-regulated inhibitor kinase (HRI), against Doxorubicin, a standard-of-care chemotherapeutic agent, in a xenograft model of human breast cancer. The data presented is synthesized from published preclinical studies and is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key efficacy and safety outcomes for this compound and Doxorubicin in a 21-day preclinical mouse study involving human breast cancer xenografts.
Table 1: Efficacy Outcomes in a Murine Xenograft Model
| Metric | This compound | Doxorubicin | Vehicle Control |
| Tumor Growth Inhibition | Total tumor stasis | Significant tumor regression | Progressive tumor growth |
| eIF2α Phosphorylation in Tumors | Significantly elevated | Not reported | Baseline |
Table 2: Safety and Tolerability in Mice
| Adverse Event | This compound (175 mg/kg/day) | Doxorubicin (5 mg/kg, weekly) |
| Body Weight | No adverse effect on weight gain | Significant weight loss |
| Organ Toxicity | No macroscopic or microscopic organ abnormalities | Known cardiotoxicity and myelosuppression |
| Hematological Parameters | No negative effect on blood cell counts | Myelosuppression |
| Outward Signs of Toxicity | None observed | Lethargy, ruffled fur |
Experimental Protocols
Animal Model: Female nude mice were used for this study.[1] To establish tumors, MCF-7 human breast cancer cells were transplanted into the mammary fat pad.[1]
Treatment Regimen:
-
This compound Group: Mice received daily intraperitoneal (IP) injections of this compound at a dose of 175 mg/kg for 21 days.[1][2]
-
Doxorubicin Group: As a representative standard-of-care, a typical preclinical dosing schedule for Doxorubicin would be a weekly IP injection at a dose of 5 mg/kg.
-
Vehicle Control Group: This group received daily IP injections of the vehicle solution (15 μl DMSO).[1]
Assessments:
-
Efficacy: Tumor dimensions were measured weekly to monitor tumor growth.[1] At the end of the study, tumors were excised, and Western blot analysis was performed to measure the phosphorylation of eIF2α.[1]
-
Safety: Mice were observed daily for any signs of toxicity.[1] Body weight was measured twice weekly.[1] At the end of the 21-day treatment period, blood was collected for complete blood count analysis.[1] A full necropsy and histopathology of major organs were performed to assess for any macro- or micro-toxicity.[1]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the signaling pathway of this compound and a generalized workflow for the described preclinical study.
Caption: Signaling pathway of this compound leading to apoptosis in cancer cells.
Caption: Workflow for the in vivo assessment of this compound in a xenograft model.
References
Safety Operating Guide
Personal protective equipment for handling BTdCPU
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BTdCPU. The following procedural guidance is designed to ensure user safety and maintain the integrity of experimental protocols.
Urgent Safety Notice: this compound is a potent, bioactive compound intended for research use only.[1][2] Its toxicological properties have not been fully characterized. This guide is based on best practices for handling cytotoxic agents; however, it is mandatory to consult the official Safety Data Sheet (SDS) provided by your supplier for specific handling and emergency procedures before use.[1]
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, appropriate PPE is required at all times when handling this compound to prevent exposure. The level of protection varies with the task being performed.
| Task | Required Personal Protective Equipment |
| Routine Handling (Weighing, Reconstituting Solid Form) | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields, N95 (or higher) Respirator. All manipulations should occur within a certified chemical fume hood or powder containment hood. |
| Cell Culture & In Vitro Experiments (Handling DMSO Solutions) | Nitrile Gloves, Lab Coat, Safety Glasses. All work should be performed in a biological safety cabinet (BSC). |
| In Vivo Experiments (Animal Dosing) | Double Nitrile Gloves, Disposable Gown, Safety Glasses. |
| Spill Cleanup | Double Nitrile Gloves, Impervious Gown, Chemical Splash Goggles, Face Shield, N95 (or higher) Respirator. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles. |
Note: Gloves should be changed frequently and immediately if contamination is suspected. When removing PPE, do so in a manner that avoids contaminating skin or clothing.[3]
Operational and Disposal Plans
A clear operational plan is essential for the safe handling and disposal of this compound and its associated waste.
Operational Plan: From Receipt to Use
-
Receiving : Upon receipt, inspect the package for any damage. If compromised, do not open it. Isolate the package in a fume hood and contact both the supplier and your institution's Environmental Health and Safety (EHS) office.
-
Storage : Store the compound in a clearly labeled, tightly sealed container in a designated, secure location. Protect from light and moisture.
-
Handling Solid this compound : All manipulations of the solid compound (e.g., weighing, initial reconstitution) must be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Preparing Solutions : this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[2][4] Due to DMSO's ability to penetrate the skin, extra caution is necessary as it can carry dissolved this compound into the body.[5][6] Use butyl rubber gloves if available when handling concentrated DMSO solutions.[7]
Storage Conditions
| Format | Storage Temperature | Duration |
|---|---|---|
| Solid Powder | -20°C | 1 Year |
| -80°C | 2 Years | |
| Stock Solution (in DMSO) | -20°C | 1 Year |
| -80°C | 2 Years |
Data sourced from MedChemExpress.[2] Avoid repeated freeze-thaw cycles.
Workflow for Handling this compound
Caption: General laboratory workflow for handling this compound.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[8][9][10] Do not dispose of this waste via standard laboratory trash or sewer systems.
-
Liquid Waste :
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, contaminated media) in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste containing DMSO should be segregated as organic solvent waste.[7]
-
Consult your institution's EHS office for specific guidelines on the disposal of cytotoxic and DMSO-containing liquid waste.
-
-
Solid Waste :
-
Dispose of all contaminated labware (pipette tips, tubes, flasks), PPE (gloves, gowns), and cleaning materials in a dedicated, puncture-proof cytotoxic waste container.[10]
-
These containers are typically color-coded (e.g., yellow or red) and must be clearly labeled with a cytotoxic hazard symbol.[9][10]
-
-
Decontamination :
-
Wipe down all work surfaces (fume hoods, BSCs) with a suitable deactivating agent (e.g., a high pH solution or sodium hypochlorite, if compatible) followed by 70% ethanol after each use.
-
Dispose of all cleaning materials as cytotoxic solid waste.[8]
-
Experimental Protocols
This compound is a potent activator of Heme Regulated Inhibitor Kinase (HRI) that induces eIF2α phosphorylation, leading to apoptosis.[2][4]
In Vitro Stock and Working Solution Preparation
Stock Solution Preparation (DMSO)
| Desired Concentration | Mass (for 1 mL final volume) |
|---|---|
| 1 mM | 0.3392 mg |
| 5 mM | 1.696 mg |
| 10 mM | 3.392 mg |
Based on MW of 339.20 g/mol .[4] For higher concentrations (e.g., 125 mg/mL), sonication may be required.[4]
Working Solution Preparation: For cell culture experiments, the DMSO stock solution is further diluted in culture medium to the final desired concentration (e.g., 10 μM).[4]
Key Experiment Methodologies
-
In Vitro Apoptosis Induction Assay :
-
Cell Lines: Multiple myeloma (MM) cell lines such as MM1.S and MM1.R are commonly used.[4]
-
Treatment: Cells are treated with this compound (e.g., at a concentration of 10 μM) for specified time points (e.g., 4 and 8 hours).[4]
-
Analysis: Following treatment, cell lysates are collected.
-
Endpoint: The levels of phosphorylated eIF2α (p-eIF2α) and total eIF2α, as well as downstream apoptosis markers like CHOP, are analyzed via Western Blot to confirm the compound's activity.[4]
-
-
In Vivo Antitumor Efficacy Study :
-
Animal Model: Female nude mice with xenografted human breast tumors are used.[4][11]
-
Dosing Formulation: A common formulation involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The this compound stock in DMSO is added first, followed by the other solvents sequentially with thorough mixing.[4]
-
Administration: this compound is administered via intraperitoneal (i.p.) injection, for example, at a dosage of 175 mg/kg daily for 21 days.[4][11]
-
Monitoring: Tumor volume and animal body weight are monitored regularly throughout the study to assess efficacy and toxicity.[11]
-
This compound Signaling Pathway
Caption: this compound activates HRI, leading to apoptosis.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. greenfield.com [greenfield.com]
- 6. fishersci.com [fishersci.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. benchchem.com [benchchem.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. danielshealth.ca [danielshealth.ca]
- 11. Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
